Product packaging for 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine(Cat. No.:CAS No. 17408-32-1)

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Cat. No.: B100786
CAS No.: 17408-32-1
M. Wt: 208.26 g/mol
InChI Key: ORZSSAOPOAUMTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine (CAS 17408-32-1) is a chemical compound from the pyrazolo[1,5-a]pyridine family, a privileged scaffold in medicinal chemistry and drug discovery. This specific derivative is characterized by a methyl group at the 3-position and a phenyl ring at the 2-position of the fused bicyclic structure. Compounds based on the pyrazolo[1,5-a]pyridine core are recognized for their significant potential in pharmaceutical research due to their metabolic stability and ability to act as isosteres for other nitrogen-containing heterocycles like indole or purine . The pyrazolo[1,5-a]pyridine motif is a key structural element in various biologically active molecules and has been utilized in the design of inhibitors for several therapeutic targets, including protein kinases (such as CK2, EGFR, and B-Raf) , DDX3X helicase , and p38 kinase . Notable commercial drugs featuring this core, such as the anti-inflammatory agent Ibudilast, underscore the scaffold's therapeutic relevance . As a building block, this compound provides researchers with a versatile intermediate for further synthetic elaboration and library development, enabling the exploration of new chemical space in the search for novel bioactive molecules. This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2 B100786 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine CAS No. 17408-32-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17408-32-1

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methyl-2-phenylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3

InChI Key

ORZSSAOPOAUMTL-UHFFFAOYSA-N

SMILES

CC1=C2C=CC=CN2N=C1C3=CC=CC=C3

Canonical SMILES

CC1=C2C=CC=CN2N=C1C3=CC=CC=C3

Synonyms

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, including its chemical and physical characteristics, a detailed experimental protocol for its synthesis, and a summary of its known biological activities.

Core Chemical and Physical Properties

This compound is a heterocyclic aromatic compound with the chemical formula C₁₄H₁₂N₂.[1] Its structure features a pyrazole ring fused to a pyridine ring, with methyl and phenyl substituents. This scaffold is of interest in medicinal chemistry due to the diverse biological activities exhibited by related pyrazolo[1,5-a]pyridine derivatives.[2][3]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. This data is primarily derived from computational models and experimental data available in public databases.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂PubChem[1]
Molecular Weight 208.26 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC1=C2C=CC=CN2N=C1C3=CC=CC=C3PubChem[1]
XLogP3 3.1PubChem[1]
CAS Number 17408-32-1PubChem[1]
Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and characterization of this compound. The following tables summarize the key experimental data obtained from the literature.

¹H NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.56d3.6Pyridine-H
7.60d7.6Pyridine-H
7.58 - 7.52m-Phenyl-H
7.51 - 7.45m-Phenyl-H
7.44 - 7.38m-Phenyl-H
7.20dd7.6, 4.8Pyridine-H
2.38s-Methyl-H
Solvent: CDCl₃, Frequency: 400 MHz[4]

¹³C NMR (Nuclear Magnetic Resonance) Data

Chemical Shift (δ, ppm)Assignment
158.6C
146.9C
140.5C
138.4C
130.7CH
128.9CH
128.1CH
127.8CH
122.0CH
20.0CH₃
Solvent: CDCl₃, Frequency: 101 MHz[4]

Mass Spectrometry Data

m/zInterpretation
208[M]⁺
207[M-H]⁺
105Fragment
104Fragment
Method: GC-MS[3]

Crystal Structure Data

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/c 1
a 11.3254 Å
b 12.8643 Å
c 7.6518 Å
β 101.620°
Source: RSC Advances 2015;5(53):42961-[1]

Experimental Protocols

The synthesis of this compound is achieved through a [3+2] cycloaddition reaction. The following protocol is based on the methodology reported in the scientific literature.

Synthesis of this compound

This procedure details the substrate-selective synthesis via a [3+2] cycloaddition of N-aminopyridines and β-nitro styrenes, followed by in situ denitration and oxidation under metal-free conditions.

Materials:

  • N-aminopyridinium ylide

  • (E)-(2-nitrovinyl)benzene (β-nitro styrene)

  • Solvent (e.g., N-methylpyrrolidone - NMP)

Procedure:

  • To a solution of the N-aminopyridinium ylide in N-methylpyrrolidone, add (E)-(2-nitrovinyl)benzene.

  • Stir the reaction mixture at room temperature under an oxygen atmosphere.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, as detailed in the tables above.

Biological Activity and Signaling Pathways

While extensive biological studies on this compound are limited, the broader class of pyrazolo[1,5-a]pyridine derivatives has attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been investigated for a range of biological targets and have shown potential as:

  • Antitubercular agents: Certain pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have exhibited potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[3]

  • Kinase inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold (a related but distinct heterocyclic system) has been extensively studied for its ability to inhibit various protein kinases, which are key regulators in cellular signaling and are often dysregulated in diseases like cancer.[2][5]

  • Antimicrobial and Antifungal agents: Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated promising antimicrobial and antifungal activities.[6]

Currently, there is no specific information available in the reviewed literature detailing the involvement of this compound in any particular signaling pathway. Further research is required to elucidate its specific biological targets and mechanisms of action.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazolo[1,5-a]pyridine derivatives via a [3+2] cycloaddition reaction.

G General Synthesis Workflow Reactants N-Aminopyridinium Ylide + α,β-Unsaturated Compound Reaction [3+2] Cycloaddition Reactants->Reaction Intermediate Cycloadduct Intermediate Reaction->Intermediate Aromatization Oxidation/Elimination Intermediate->Aromatization Product Pyrazolo[1,5-a]pyridine Derivative Aromatization->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyridines.

This guide provides a foundational understanding of this compound for scientific and research purposes. The provided data and protocols are intended to support further investigation and application of this compound in various fields of chemical and biomedical research.

References

An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the primary synthetic methodologies, including a step-by-step experimental protocol for a preferred synthetic route, and summarizes key quantitative data. Visual diagrams are provided to elucidate the reaction pathway and mechanism.

Introduction to Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine scaffold is a significant bicyclic aromatic N-heterocycle that has garnered considerable attention in the field of drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including but not limited to antiviral, anticancer, anti-inflammatory, and antifungal properties. The unique electronic and structural features of this scaffold make it a privileged core in the design of novel therapeutic agents. This guide focuses on the synthesis of a specific derivative, this compound, providing detailed methodologies for its preparation.

Primary Synthetic Route: [3+2] Cycloaddition of N-Aminopyridines and β-Nitrostyrenes

The most direct and efficient synthesis of this compound is achieved through a [3+2] cycloaddition reaction between an N-aminopyridine precursor and a substituted β-nitrostyrene. This reaction is followed by an in-situ elimination of nitrous acid (denitration) and subsequent aromatization, often through oxidation.[1]

The general synthetic approach is depicted in the workflow below:

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product N-Aminopyridine N-Aminopyridine Cycloaddition [3+2] Cycloaddition N-Aminopyridine->Cycloaddition beta-Nitrostyrene_derivative Substituted β-Nitrostyrene beta-Nitrostyrene_derivative->Cycloaddition Denitration_Oxidation In-situ Denitration & Oxidation Cycloaddition->Denitration_Oxidation Target_Molecule This compound Denitration_Oxidation->Target_Molecule

General workflow for the synthesis of this compound.
Proposed Reaction Mechanism

The reaction is initiated by the deprotonation of the N-aminopyridine in the presence of a base to form a reactive N-iminopyridinium ylide. This ylide, acting as a 1,3-dipole, undergoes a [3+2] cycloaddition with the β-nitrostyrene. The resulting cycloadduct then undergoes elimination of nitrous acid and subsequent oxidation to yield the aromatic pyrazolo[1,5-a]pyridine product.

Reaction_Mechanism N_Aminopyridine N-Aminopyridine Ylide N-Iminopyridinium Ylide (1,3-dipole) N_Aminopyridine->Ylide - H+ Base Base Base->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Nitrostyrene β-Nitrostyrene Nitrostyrene->Cycloaddition Cycloadduct Tetrahydropyrazolo- [1,5-a]pyridine Intermediate Cycloaddition->Cycloadduct Elimination Elimination of HNO2 Cycloadduct->Elimination Dihydropyrazole Dihydropyrazolo- [1,5-a]pyridine Elimination->Dihydropyrazole Oxidation Oxidation Dihydropyrazole->Oxidation Product 3-Methyl-2-phenylpyrazolo- [1,5-a]pyridine Oxidation->Product

Proposed mechanism for the synthesis of this compound.
Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the established [3+2] cycloaddition methodology.

Materials:

  • N-aminopyridine

  • 1-phenyl-2-nitropropene (the corresponding β-nitrostyrene derivative)

  • Base (e.g., triethylamine or potassium carbonate)

  • Solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)

Procedure:

  • To a solution of N-aminopyridine (1.0 eq.) in the chosen solvent, add the base (1.2 eq.).

  • Stir the mixture at room temperature for 10-15 minutes to facilitate the in-situ formation of the N-iminopyridinium ylide.

  • To this mixture, add a solution of 1-phenyl-2-nitropropene (1.1 eq.) in the same solvent dropwise over 15 minutes.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Alternative Synthetic Strategies

While the [3+2] cycloaddition with β-nitrostyrenes is a primary route, other methods for the synthesis of the pyrazolo[1,5-a]pyridine core have been reported. These can be valuable for accessing derivatives with different substitution patterns.

Cross-Dehydrogenative Coupling

An efficient method involves the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[2][3] This approach offers a catalyst-free condition with high atom economy.

Cycloaddition with Alkynes and Alkenes

The intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles such as alkenes and alkynes is a widely utilized and versatile method for constructing the pyrazolo[1,5-a]pyridine ring system.

Quantitative Data

The following tables summarize key quantitative data for this compound and related derivatives synthesized through various methods.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₂N₂[4]
Molecular Weight208.26 g/mol [4]
AppearanceSolid
Melting PointNot reported
¹H NMR Data not available in searched literature.
¹³C NMR Data not available in searched literature.
Mass Spec (m/z) Data not available in searched literature.
Crystal StructureP 1 21/c 1[4]

Table 2: Reaction Conditions and Yields for the Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

Starting MaterialsReaction ConditionsProductYield (%)Reference
N-amino-2-imino-pyridine, Ethyl acetoacetateEthanol, Acetic acid, 130 °C, 18 h7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94[2][3]
N-amino-2-imino-pyridine, Ethyl benzoylacetateEthanol, Acetic acid, 130 °C, 18 h7-Amino-6-cyano-2,5-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester82[3]
N-amino-2-imino-pyridine, AcetylacetoneEthanol, Acetic acid, 130 °C, 18 h3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile81[2]

Conclusion

The synthesis of this compound is most effectively achieved through a [3+2] cycloaddition of an N-aminopyridine with 1-phenyl-2-nitropropene. This method, along with other synthetic strategies, provides a versatile toolkit for chemists to access a wide range of pyrazolo[1,5-a]pyridine derivatives for further investigation in drug discovery and materials science. The detailed protocol and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field.

References

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine. While specific experimental data on this exact molecule is limited in publicly available literature, this document compiles information on its chemical identity and draws upon extensive research into the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives. These related compounds have demonstrated significant potential as antitubercular and anticancer agents, suggesting promising avenues for future investigation of the title compound. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this heterocyclic scaffold.

Chemical Structure and IUPAC Name

The compound of interest is identified by the following chemical structure and nomenclature:

  • Common Name: this compound

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₄H₁₂N₂[1]

  • CAS Number: 17408-32-1

Chemical Structure:

Chemical structure of this compound

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in biological systems and for the design of future experiments.

PropertyValueSource
Molecular Weight 208.26 g/mol PubChem[1]
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 208.100048 g/mol PubChem[1]
Topological Polar Surface Area 17.3 ŲPubChem[1]
Heavy Atom Count 16PubChem[1]

Synthesis

The synthesis of pyrazolo[1,5-a]pyridines often involves the [3+2] cycloaddition of N-aminopyridines with various coupling partners. A general and relevant synthetic approach for this compound involves the reaction of an N-aminopyridine with a β-nitrostyrene derivative.

General Experimental Protocol: Cycloaddition of N-Aminopyridines and β-Nitrostyrenes
  • Preparation of the N-aminopyridinium salt: The corresponding pyridine is reacted with an aminating agent, such as O-(mesitylenesulfonyl)hydroxylamine (MSH) or hydroxylamine-O-sulfonic acid, to form the N-aminopyridinium salt.

  • Cycloaddition Reaction: The N-aminopyridinium salt is then reacted with a substituted β-nitrostyrene in the presence of a base. The base facilitates the in situ formation of an N-ylide, which then undergoes a [3+2] cycloaddition with the β-nitrostyrene.

  • Aromatization: The resulting cycloadduct undergoes elimination of nitrous acid to yield the stable, aromatic pyrazolo[1,5-a]pyridine ring system.

  • Purification: The final product is purified using standard laboratory techniques such as column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of pyrazolo[1,5-a]pyridines.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product Pyridine Substituted Pyridine Amination Amination (e.g., MSH) Pyridine->Amination Step 1 Nitrostyrene β-Nitrostyrene Cycloaddition [3+2] Cycloaddition (Base-mediated) Nitrostyrene->Cycloaddition Amination->Cycloaddition Step 2 Aromatization Aromatization (Elimination of HNO2) Cycloaddition->Aromatization Step 3 Purification Purification (e.g., Chromatography) Aromatization->Purification Step 4 Final_Product This compound Purification->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activity

Direct biological data for this compound is scarce. However, the pyrazolo[1,5-a]pyridine and the structurally related pyrazolo[1,5-a]pyrimidine scaffolds are present in numerous compounds with significant biological activities, particularly as antitubercular and anticancer agents.

Antitubercular Activity of Related Compounds

Several studies have highlighted the potent in vitro activity of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives against Mycobacterium tuberculosis (Mtb), including drug-susceptible and multidrug-resistant strains.[2][3][4] The mechanism of action for some of these compounds is believed to involve the inhibition of key mycobacterial enzymes.

The following table summarizes the antitubercular activity of representative pyrazolo[1,5-a]pyridine derivatives.

Compound IDR1R2R3MIC (µg/mL) vs. Mtb H37RvReference
5g 5-Me2-MeCONH-Bn0.007--INVALID-LINK--
5k 5-OMe2-MeCONH-Bn0.006--INVALID-LINK--
6j 5-OMe2-MeCONH-CH2-(2-pyridyl)<0.002--INVALID-LINK--
Anticancer Activity of Related Compounds

The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising framework for the development of anticancer agents. These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.

The table below presents the in vitro anticancer activity of selected pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5b HCT-116 (Colon)8.64--INVALID-LINK--
4d MCF-7 (Breast)0.72--INVALID-LINK--
4d HepG2 (Liver)0.14--INVALID-LINK--

Potential Signaling Pathways

Given the activity of related compounds as kinase inhibitors, a plausible mechanism of action for pyrazolo[1,5-a]pyridine derivatives in cancer could involve the inhibition of key signaling pathways that regulate cell growth, proliferation, and survival. A simplified, hypothetical signaling pathway that could be targeted by such compounds is depicted below.

GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Pyrazolo[1,5-a]pyridine Derivative Inhibitor->RAF Inhibitor->MEK

Caption: Hypothetical MAPK signaling pathway potentially targeted by pyrazolo[1,5-a]pyridine derivatives.

Conclusion and Future Directions

This compound belongs to a class of heterocyclic compounds with demonstrated therapeutic potential. While further research is required to elucidate the specific biological activities and mechanisms of action of this particular molecule, the extensive data on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives provide a strong rationale for its investigation as a potential antitubercular or anticancer agent. Future studies should focus on the development of a robust and scalable synthesis for this compound, followed by comprehensive in vitro and in vivo screening to evaluate its therapeutic efficacy and to identify its molecular targets.

References

physical and chemical properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and a summary of the biological activities of related compounds.

Core Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The data is a combination of computed values from reputable chemical databases and experimental data where available.

Physical Properties
PropertyValueSource
Molecular Formula C₁₄H₁₂N₂PubChem[1]
Molecular Weight 208.26 g/mol PubChem[1]
Appearance Solid (experimental)Inferred from synthesis protocols
Melting Point Not explicitly reported
Boiling Point Not available
Solubility Not explicitly reported
Chemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem[1]
InChI InChI=1S/C14H12N2/c1-11-13-9-5-6-10-16(13)15-14(11)12-7-3-2-4-8-12/h2-10H,1H3PubChem[1]
InChIKey ORZSSAOPOAUMTL-UHFFFAOYSA-NPubChem[1]
SMILES CC1=C2C=CC=CN2N=C1C3=CC=CC=C3PubChem[1]
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 208.100048391 DaPubChem[1]
Monoisotopic Mass 208.100048391 DaPubChem[1]
Topological Polar Surface Area 17.3 ŲPubChem[1]
Heavy Atom Count 16PubChem[1]

Spectral Data

Detailed experimental spectral data for this compound is not widely available in public databases. The following represents computed data and typical spectral characteristics for this class of compounds.

  • ¹H NMR: Proton NMR data for the core pyrazolo[1,5-a]pyridine structure shows characteristic signals for the aromatic protons. For the 3-methyl-2-phenyl derivative, one would expect to see a singlet for the methyl group, and multiplets for the phenyl and pyridine ring protons.

  • ¹³C NMR: Carbon NMR would show distinct signals for the methyl carbon, the carbons of the phenyl ring, and the carbons of the fused heterocyclic system.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic peaks for C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the heterocyclic ring system.

  • Mass Spectrometry: The PubChem entry lists GC-MS fragment peaks at m/z 207, 104, and 105, corresponding to the molecular ion and common fragments.

Experimental Protocols

A key synthetic route to this compound is through a [3 + 2] cycloaddition reaction. The following protocol is based on the synthesis of related compounds and the specific synthesis of the target molecule as referenced by its crystal structure data.

Synthesis of this compound

This synthesis proceeds via a [3 + 2] cycloaddition of N-aminopyridinium ylides with β-nitro styrenes.

Materials:

  • N-aminopyridine derivative

  • β-nitrostyrene derivative (specifically, 1-phenyl-2-nitropropene for the target molecule)

  • Solvent (e.g., N-methylpyrrolidone)

Procedure:

  • To a solution of the appropriate N-aminopyridine derivative in the chosen solvent, add the corresponding β-nitrostyrene.

  • The reaction mixture is typically stirred at room temperature.

  • The reaction proceeds through an in situ denitration and oxidation under metal-free conditions.

  • Upon completion, the product is isolated and purified using standard techniques such as column chromatography.

The crystal structure of this compound has been reported, confirming its successful synthesis by this methodology.[1]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification N-aminopyridine N-aminopyridine Reaction_Vessel [3+2] Cycloaddition In situ denitration Oxidation N-aminopyridine->Reaction_Vessel beta-nitrostyrene beta-nitrostyrene beta-nitrostyrene->Reaction_Vessel Solvent Solvent (e.g., NMP) Solvent->Reaction_Vessel Temperature Room Temperature Temperature->Reaction_Vessel Atmosphere Metal-free Atmosphere->Reaction_Vessel Isolation Isolation Reaction_Vessel->Isolation Purification Column Chromatography Isolation->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or involvement in signaling pathways of this compound itself. However, the broader class of pyrazolo[1,5-a]pyrimidine derivatives, which share a similar core structure, has been extensively studied and shown to exhibit a range of biological activities.

Notably, various substituted pyrazolo[1,5-a]pyrimidines have been investigated as potent inhibitors of mycobacterial ATP synthase, highlighting their potential as anti-tuberculosis agents.[2] Some of these compounds have demonstrated potent in vitro inhibition of Mycobacterium tuberculosis growth, good microsomal stability, and low liability for hERG inhibition.[2] Modeling studies suggest that these molecules may bind between the Atp-a and Atp-c subunits of the ATP synthase enzyme.[2] Other related pyrazolo[1,5-a]pyridine derivatives have been explored as antitubercular agents that are effective against drug-resistant strains.

G Pyrazolo[1,5-a]pyrimidine_derivatives Pyrazolo[1,5-a]pyrimidine Derivatives Mycobacterial_ATP_synthase Mycobacterial ATP Synthase Pyrazolo[1,5-a]pyrimidine_derivatives->Mycobacterial_ATP_synthase binds to ATP_synthesis_inhibition Inhibition of ATP Synthesis Mycobacterial_ATP_synthase->ATP_synthesis_inhibition leads to M_tuberculosis_growth_inhibition Inhibition of M. tuberculosis Growth ATP_synthesis_inhibition->M_tuberculosis_growth_inhibition

Caption: Postulated mechanism of action for related antitubercular compounds.

Conclusion

This compound is a member of a promising class of heterocyclic compounds. While detailed experimental data for this specific molecule is somewhat limited in publicly accessible sources, its synthesis is well-documented through a [3 + 2] cycloaddition reaction. The broader family of pyrazolo[1,5-a]pyridines and pyrimidines demonstrates significant potential for drug development, particularly in the area of anti-infective agents. Further research into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: The Crystal Structure of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. The document details its crystallographic parameters, a representative experimental protocol for its synthesis and crystallization, and explores a potential signaling pathway through which its structural analogs may exert biological effects.

Crystal Structure and Physicochemical Properties

The crystal structure of this compound has been determined by X-ray crystallography. The compound crystallizes in the monoclinic space group P 1 21/c 1. The fundamental crystallographic data and selected physicochemical properties are summarized in the tables below.

Table 1: Crystallographic Data for this compound [1]

ParameterValue
FormulaC₁₄H₁₂N₂
COD Number7235924
Space GroupP 1 21/c 1
a11.3254 Å
b12.8643 Å
c7.6518 Å
α90.00°
β101.620°
γ90.00°

Table 2: Computed Physicochemical Properties [1]

PropertyValue
Molecular Weight208.26 g/mol
XLogP33.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count1
Exact Mass208.100048391 Da
Monoisotopic Mass208.100048391 Da
Topological Polar Surface Area17.3 Ų
Heavy Atom Count16

Experimental Protocols

The synthesis of this compound can be achieved through a [3 + 2] cycloaddition reaction. The following is a representative protocol based on established synthetic strategies for this class of compounds.

Synthesis of this compound[2][3]

This procedure involves the reaction of an N-aminopyridine with a β-nitro styrene derivative.

Materials:

  • N-aminopyridine

  • (E)-1-phenyl-2-nitroprop-1-ene

  • Solvent (e.g., N-methylpyrrolidone)

Procedure:

  • To a solution of N-aminopyridine in N-methylpyrrolidone, add (E)-1-phenyl-2-nitroprop-1-ene.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a solution of the purified compound.

Procedure:

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/dioxane mixture).

  • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

  • Colorless or pale yellow crystals are typically formed over a period of several days.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not extensively documented, its structural analogs, particularly pyrazolo[1,5-a]pyrimidines, have shown significant activity as inhibitors of Pim-1 kinase[2]. Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis[3].

The Pim-1 signaling pathway is primarily activated by cytokines through the JAK/STAT pathway. Transcription factors STAT3 and STAT5 directly bind to the Pim-1 promoter, initiating its transcription. Pim-1, in turn, can phosphorylate various downstream targets, leading to cell cycle progression and inhibition of apoptosis. A potential mechanism of action for compounds with a pyrazolo[1,5-a]pyridine core could involve the inhibition of Pim-1 kinase, thereby disrupting this signaling cascade.

Below is a diagram illustrating the Pim-1 signaling pathway, a likely target for this class of compounds.

Pim1_Signaling_Pathway Pim-1 Kinase Signaling Pathway Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT3/5 JAK->STAT Phosphorylates Pim1_gene Pim-1 Gene STAT->Pim1_gene Induces Transcription Pim1_protein Pim-1 Kinase Pim1_gene->Pim1_protein Translation Downstream_Targets Downstream Targets (e.g., Bad, c-Myc) Pim1_protein->Downstream_Targets Phosphorylates Cell_Cycle Cell Cycle Progression Downstream_Targets->Cell_Cycle Apoptosis Inhibition of Apoptosis Downstream_Targets->Apoptosis Pyrazolo_pyridine This compound (Potential Inhibitor) Pyrazolo_pyridine->Pim1_protein Inhibits

A diagram of the Pim-1 kinase signaling pathway.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound, including its crystallographic data and a representative experimental protocol for its synthesis and crystallization. Furthermore, based on the activity of structurally related compounds, a potential mechanism of action through the inhibition of the Pim-1 kinase signaling pathway has been proposed. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing a foundation for further investigation into the therapeutic potential of this and related pyrazolo[1,5-a]pyridine derivatives.

References

Preliminary Biological Screening of Pyrazolo[1,5-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the preliminary biological screening of pyrazolo[1,5-a]pyridine derivatives, summarizing key findings, experimental methodologies, and relevant biological pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Overview of Biological Activities

Pyrazolo[1,5-a]pyridine derivatives have demonstrated a broad spectrum of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.[1][2][3] The primary areas of investigation include their efficacy as anticancer, antimicrobial, and enzyme-inhibiting agents.

Anticancer Activity: A significant body of research has focused on the anti-proliferative effects of these compounds against various human cancer cell lines.[4][5][6][7] The mechanism of action for their anticancer activity is often attributed to the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle.[6][8]

Antimicrobial Activity: The antimicrobial potential of pyrazolo[1,5-a]pyridine derivatives has been evaluated against a range of pathogenic bacteria and fungi.[7][9][10][11] Some derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with some exhibiting efficacy against multidrug-resistant strains.[10][12]

Enzyme Inhibition: Beyond general cytotoxic and antimicrobial effects, specific enzyme inhibition has been identified as a key mechanism for the biological activity of these compounds. Notable targets include Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation, and MurA, an enzyme essential for bacterial cell wall biosynthesis.[13][14][15]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies on the biological activities of pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine derivatives.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundCell LineIC50 (µM)Reference
5bHCT-1168.64[6]
4dMCF-70.72 ± 0.03[16]
4dHepG20.14 ± 0.54[16]
4dA5492.33 ± 0.61[16]
Table 2: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound(s)Organism(s)MIC (µg/mL)Reference
3a, 5a, 6, 9a, 10aGram-positive isolates0.125 - 0.50[10]
3a, 5a, 6, 9a, 10aGram-negative isolates0.062 - 0.50[10]
4cEscherichia coli1.95[13]
Table 3: Enzyme Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives
CompoundEnzymeIC50Reference
1Pim-145 nM[14]
4cMurA3.27 ± 0.2 µg/mL[13]
7Aryl Hydrocarbon Receptor (AHR)650 nM[17]
7aAryl Hydrocarbon Receptor (AHR)31 nM[17]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of biological screening results. The following are generalized methodologies for key assays mentioned in the literature.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control. Doxorubicin is often used as a positive control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Testing - Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Visualizations of Pathways and Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological screening of pyrazolo[1,5-a]pyridine derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Preliminary Biological Screening cluster_analysis Data Analysis & Lead Identification synthesis Synthesis of Pyrazolo[1,5-a]pyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Screening (e.g., MTT Assay) characterization->anticancer antimicrobial Antimicrobial Screening (e.g., MIC Determination) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme data_analysis IC50 / MIC Determination anticancer->data_analysis antimicrobial->data_analysis enzyme->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_id Lead Compound Identification sar->lead_id

Caption: A generalized workflow for the synthesis, screening, and lead identification of pyrazolo[1,5-a]pyridine derivatives.

cdk2_pathway G1_S G1/S Phase Transition CyclinE_CDK2 Cyclin E / CDK2 Complex G1_S->CyclinE_CDK2 Rb Rb Protein CyclinE_CDK2->Rb Phosphorylates Apoptosis Apoptosis CyclinE_CDK2->Apoptosis Inhibition leads to E2F E2F Transcription Factor Rb->E2F Inhibits DNA_synthesis DNA Synthesis E2F->DNA_synthesis Activates Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->CyclinE_CDK2 Inhibits

Caption: Inhibition of the CDK2 signaling pathway by pyrazolo[1,5-a]pyridine derivatives, leading to cell cycle arrest and apoptosis.

murA_pathway UDP_NAG UDP-N-acetylglucosamine MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA Enolpyruvyl_UDP_NAG Enolpyruvyl-UDP-NAG MurA->Enolpyruvyl_UDP_NAG Catalyzes Peptidoglycan_synthesis Peptidoglycan Biosynthesis Enolpyruvyl_UDP_NAG->Peptidoglycan_synthesis Cell_lysis Bacterial Cell Lysis Peptidoglycan_synthesis->Cell_lysis Inhibition leads to Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_pyridine->MurA Inhibits

Caption: Inhibition of the MurA enzyme in the bacterial peptidoglycan synthesis pathway by pyrazolo[1,5-a]pyridine derivatives.

References

An In-depth Technical Guide on the Potential Mechanism of Action of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity and mechanism of action for the specific compound, 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, is not extensively available in peer-reviewed literature. This guide, therefore, extrapolates the potential mechanisms of action based on the well-documented biological activities of the broader pyrazolo[1,5-a]pyridine chemical scaffold. The information presented herein is intended for research and drug development professionals and is based on studies of structurally related analogs.

Introduction to the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that is considered a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability allow for diverse functionalization, making it a versatile framework for the development of potent and selective modulators of various biological targets. Compounds incorporating this scaffold have demonstrated a wide range of therapeutic potential, most notably as antitubercular agents and protein kinase inhibitors.

Potential Mechanism of Action I: Antitubercular Activity

A significant body of research has focused on pyrazolo[1,5-a]pyridine derivatives as potent agents against Mycobacterium tuberculosis (Mtb), including multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains. The primary proposed mechanism for this activity is the disruption of the mycobacterial electron transport chain, a critical pathway for cellular respiration and energy production.

2.1. Inhibition of the Respiratory Cytochrome bcc Complex (QcrB)

Several pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as inhibitors of the respiratory cytochrome bcc complex, specifically targeting the QcrB subunit.[1] Inhibition of QcrB disrupts the electron flow from menaquinol to the terminal oxidase, leading to a collapse of the proton motive force and subsequent depletion of cellular ATP. This ultimately results in bacterial cell death. Metabolomic profiling of Mtb treated with these inhibitors shows an accumulation of metabolites in the TCA cycle and pentose phosphate pathway, consistent with a disruption of respiratory function.[1]

Quantitative Data: Antitubercular Activity of Pyrazolo[1,5-a]pyridine Analogs

The following table summarizes the in vitro activity of representative pyrazolo[1,5-a]pyridine derivatives against Mycobacterium tuberculosis.

Compound ClassSpecific DerivativeTarget StrainMIC (μg/mL)Reference
Pyrazolo[1,5-a]pyridine-3-carboxamides6jMtb H37Rv (susceptible)<0.002[2]
6jrRMP (Rifampicin-resistant)<0.002[2]
6jrINH (Isoniazid-resistant)<0.002[2]
6aMtb H37Rv (susceptible)0.013[2]
6bMtb H37Rv (susceptible)0.007[2]
Pyrazolo[1,5-a]pyrimidin-7(4H)-onesCompound 1Mtb H37RvModerate Activity[3]
Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The Minimum Inhibitory Concentration (MIC) of compounds against Mtb is commonly determined using the Microplate Alamar Blue Assay (MABA).[4][5][6]

Objective: To determine the lowest concentration of a compound that inhibits the growth of Mycobacterium tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) or OADC.

  • Sterile 96-well microplates.

  • Mycobacterium tuberculosis H37Rv culture.

  • Test compounds dissolved in DMSO.

  • Alamar Blue (Resazurin) solution.

  • Positive control (e.g., Isoniazid, Rifampicin) and negative control (no drug) wells.

Procedure:

  • Plate Preparation: Add sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.

  • Compound Dilution: Serially dilute the test compounds in 7H9 broth directly in the microplate. Typically, a 2-fold serial dilution is performed across 10 columns.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Dilute the culture to a final concentration that will result in approximately 1 x 10^5 CFU/mL in the assay wells.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound, as well as to the positive and negative control wells.

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the incubation period, add Alamar Blue solution to each well.

  • Second Incubation: Re-incubate the plates at 37°C for 24 hours.

  • Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Workflow for Antitubercular Drug Discovery

G Workflow for Screening Antitubercular Pyrazolo[1,5-a]pyridines cluster_0 Primary Screening cluster_1 Secondary Screening & MoA cluster_2 Lead Optimization A Compound Library (Pyrazolo[1,5-a]pyridines) B MABA Assay (vs. Mtb H37Rv) A->B C Identify 'Hits' (Compounds with low MIC) B->C D Activity vs. Resistant Strains (MDR/XDR Mtb) C->D E Cytotoxicity Assay (e.g., Vero cells) C->E F Mechanism of Action Studies (e.g., Respiration Inhibition Assay) D->F G Structure-Activity Relationship (SAR) Studies F->G H In vivo Efficacy (Mouse Model) G->H

Caption: A logical workflow for the discovery and development of pyrazolo[1,5-a]pyridine-based antitubercular agents.

Potential Mechanism of Action II: Protein Kinase Inhibition

The pyrazolo[1,5-a]pyridine and the closely related pyrazolo[1,5-a]pyrimidine scaffolds are frequently utilized in the design of protein kinase inhibitors.[7] Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Targeted Kinase Families

Derivatives of this scaffold have been shown to inhibit a variety of kinases, including:

  • Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): These kinases are involved in neuronal survival and differentiation.[8][9] Fusions involving the NTRK genes are oncogenic drivers in a range of tumors. Pyrazolo[1,5-a]pyrimidine-based inhibitors are in clinical use for NTRK-fusion positive cancers.[8]

  • VEGF/Src Kinases: These are involved in angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis.[10][11]

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle.[12][13] Inhibiting CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

  • Pim-1 Kinase: This is a serine/threonine kinase that promotes cell survival and proliferation and is overexpressed in various cancers.[14][15][16]

Quantitative Data: Kinase Inhibitory Activity of Related Analogs

The following table presents the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine analogs against various protein kinases.

Compound ClassSpecific DerivativeTarget KinaseIC50 (nM)Reference
Picolinamide-substituted Pyrazolo[1,5-a]pyrimidineCompound 8TrkA1.7[8]
Compound 9TrkA1.7[8]
Pyrazolo[1,5-a]pyridineCompound 13C-Terminal Src Kinase (CSK)Potent Activity[17]
Pyrazolo[1,5-a]pyridine20e (IHMT-PI3K-315)PI3Kγ4.0[18]
20e (IHMT-PI3K-315)PI3Kδ9.1[18]
Experimental Protocol: In Vitro Kinase Assay

A general protocol for determining the in vitro potency of a compound against a target kinase often involves measuring the phosphorylation of a substrate.[19][20][21][22][23]

Objective: To quantify the inhibitory effect of a compound on the enzymatic activity of a specific protein kinase.

Materials:

  • Purified, active recombinant kinase.

  • Specific peptide or protein substrate for the kinase.

  • Kinase reaction buffer (e.g., HEPES, MgCl2, DTT).

  • ATP (often radiolabeled [γ-³²P]-ATP or used in conjunction with ADP-Glo™ or similar detection systems).

  • Test compound dissolved in DMSO.

  • 96- or 384-well assay plates.

  • Detection reagents (e.g., phosphospecific antibodies, ADP detection reagents, or scintillation counter).

Procedure:

  • Reaction Setup: In a microplate well, combine the kinase, the substrate, and the test compound at various concentrations in the kinase reaction buffer.

  • Pre-incubation: Allow the components to pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP (and MgCl2 if not already in the buffer).

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C or 30°C).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺, or a denaturing agent).

  • Detection: Quantify the amount of substrate phosphorylation. The method depends on the assay format:

    • Radiometric: Spot the reaction mixture onto a phosphocellulose membrane, wash away unreacted [γ-³²P]-ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Luminescence (e.g., ADP-Glo™): Measure the amount of ADP produced, which is directly proportional to kinase activity.

    • Fluorescence/ELISA: Use a phosphospecific antibody to detect the phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Visualization of Potential Signaling Pathways

The Tropomyosin Receptor Kinase (Trk) pathway is crucial for neuronal function and is a target in cancer therapy.

G Trk Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes ligand Neurotrophin (e.g., NGF, BDNF) receptor Trk Receptor (TrkA/B/C) ligand->receptor binds & dimerizes ras Ras/MAPK Pathway receptor->ras activates pi3k PI3K/Akt Pathway receptor->pi3k activates plc PLCγ Pathway receptor->plc activates inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->receptor inhibits survival Cell Survival & Proliferation ras->survival pi3k->survival differentiation Neuronal Differentiation plc->differentiation

Caption: Inhibition of the Trk signaling pathway by a pyrazolo[1,5-a]pyridine-based inhibitor.

The VEGF pathway, often involving Src kinase, is a primary driver of angiogenesis.

G VEGF/Src Signaling Pathway in Angiogenesis cluster_downstream Downstream Effectors cluster_outcomes Cellular Responses vegf VEGF vegfr VEGFR-2 vegf->vegfr binds src Src Kinase vegfr->src activates pi3k_akt PI3K/Akt Pathway src->pi3k_akt ras_mapk Ras/MAPK Pathway src->ras_mapk fak FAK/Paxillin src->fak inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->src inhibits survival Cell Survival pi3k_akt->survival proliferation Proliferation ras_mapk->proliferation migration Migration & Permeability fak->migration

Caption: Potential inhibition of the VEGF/Src signaling cascade, a key driver of tumor angiogenesis.

CDKs drive the cell through the various phases of the cell cycle.

G CDK-Mediated Cell Cycle Regulation G1 G1 Phase CDK46 Cyclin D CDK4/6 G1->CDK46 S S Phase (DNA Synthesis) CDK2 Cyclin E/A CDK2 S->CDK2 G2 G2 Phase CDK1 Cyclin B CDK1 G2->CDK1 M M Phase (Mitosis) M->G1 CDK46->S G1/S Transition CDK2->G2 S/G2 Progression CDK1->M G2/M Transition inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->CDK46 inhibits inhibitor->CDK2 inhibits inhibitor->CDK1 inhibits

Caption: Inhibition of Cyclin-Dependent Kinases (CDKs) can cause cell cycle arrest at multiple checkpoints.

Pim-1 is a constitutively active kinase that promotes cell survival by inhibiting pro-apoptotic proteins.

G Pim-1 Kinase Pro-Survival Pathway cluster_substrates Pro-Apoptotic Substrates cytokines Cytokines / Growth Factors (e.g., IL-6) jak_stat JAK/STAT Pathway cytokines->jak_stat activate pim1 Pim-1 Kinase jak_stat->pim1 induce expression bad BAD pim1->bad phosphorylates & inhibits foxo3 FOXO3 pim1->foxo3 phosphorylates & inhibits survival Cell Survival pim1->survival inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->pim1 inhibits apoptosis Apoptosis (Cell Death) bad->apoptosis foxo3->apoptosis

Caption: Pim-1 kinase inhibition can restore the function of pro-apoptotic proteins, leading to tumor cell death.

Conclusion

While the precise molecular target of This compound remains to be elucidated, the extensive research on its core scaffold provides a strong foundation for predicting its potential biological activities. The evidence strongly suggests two primary avenues of action: disruption of mycobacterial respiration and inhibition of protein kinases crucial for cell signaling. The former presents a promising strategy for developing new antitubercular drugs, while the latter aligns with established approaches in oncology and inflammation. Further experimental validation, including broad kinase screening and antimycobacterial assays, is necessary to determine the specific mechanism of action and therapeutic potential of this particular compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, focusing on its solubility and stability. In the absence of specific experimental data for this compound in publicly accessible literature, this document outlines the standardized experimental protocols and data presentation formats that are critical for the evaluation of new chemical entities in a drug discovery and development setting. The methodologies described are based on industry best practices and regulatory guidelines.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyrazolopyridine class. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a versatile core for designing molecules that can interact with a variety of biological targets. The physicochemical properties of such compounds, particularly their aqueous solubility and stability under various conditions, are critical determinants of their potential as therapeutic agents. Poor solubility can hinder absorption and lead to variable bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough characterization of these properties is a cornerstone of preclinical development.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a key factor influencing its oral bioavailability. It is typically assessed under both kinetic and thermodynamic conditions, each providing different insights relevant to the drug development process.

2.1. Kinetic vs. Thermodynamic Solubility

  • Kinetic solubility is a measure of how quickly a compound dissolves and is often determined by adding a concentrated DMSO stock solution to an aqueous buffer. This method is high-throughput and is used in early drug discovery to rank compounds and identify potential solubility liabilities.[1][2][3][4]

  • Thermodynamic solubility represents the true equilibrium solubility of a compound, where a saturated solution is formed in the presence of excess solid material.[1][5][6] This measurement is more time-consuming but is crucial for lead optimization and formulation development.[1][4]

2.2. Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol describes a common method for determining the thermodynamic solubility of a compound.

  • Preparation of Materials:

    • This compound (solid powder).

    • Aqueous buffers: Phosphate-buffered saline (PBS) pH 7.4, Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF).

    • Glass vials with screw caps.

    • Shaking incubator or orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

    • Syringe filters (0.45 µm).

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing a known volume of the desired buffer.

    • Seal the vials and place them in a shaking incubator for 24 to 48 hours to ensure equilibrium is reached.[1]

    • After incubation, visually inspect the samples to confirm the presence of undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

    • Dilute the filtrate with a suitable solvent (e.g., acetonitrile/water mixture).

    • Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve of known concentrations.

2.3. Hypothetical Solubility Data

The following table summarizes the expected format for presenting solubility data for this compound.

Solvent/Medium Temperature (°C) pH Solubility (µg/mL) Solubility (µM)
PBS257.4DataData
FaSSIF376.5DataData
FeSSIF375.0DataData

2.4. Visualization of Solubility Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Weigh excess solid compound add_compound Add compound to buffer prep_compound->add_compound prep_buffer Prepare aqueous buffer (e.g., PBS) prep_buffer->add_compound shake Shake at constant temp (24-48h) add_compound->shake filter_sample Filter supernatant shake->filter_sample quantify Quantify by HPLC-UV filter_sample->quantify result Determine Solubility (µg/mL) quantify->result

Caption: Workflow for Thermodynamic Solubility Assay.

Stability Assessment

Evaluating the stability of a drug candidate is mandated by regulatory agencies to ensure its quality, safety, and efficacy over its shelf life.[7][8][9] Stability testing includes assessing degradation under various environmental conditions.

3.1. Chemical Stability in Solution

This assesses the degradation of the compound in different aqueous solutions and pH conditions.

3.1.1. Experimental Protocol: Solution Stability

  • Preparation of Solutions:

    • Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 7, and 10).

  • Procedure:

    • Dilute the stock solution into the different pH buffers to a final concentration of approximately 10-20 µg/mL.

    • Incubate the solutions at a specified temperature (e.g., 40°C) for a defined period (e.g., 7 days).

    • At specified time points (e.g., 0, 1, 3, and 7 days), withdraw an aliquot from each solution.

    • Analyze the samples by a stability-indicating HPLC-UV method to determine the percentage of the parent compound remaining.

    • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

3.1.2. Hypothetical Solution Stability Data

pH Temperature (°C) Time (days) % Parent Compound Remaining
2.0400100
2.0401Data
2.0403Data
2.0407Data
7.0400100
7.0401Data
7.0403Data
7.0407Data
10.0400100
10.0401Data
10.0403Data
10.0407Data

3.2. Photostability

Photostability testing evaluates the impact of light exposure on the drug substance, which is a key component of stress testing as per ICH guideline Q1B.[10][11]

3.2.1. Experimental Protocol: Photostability

  • Sample Preparation:

    • Place a sample of solid this compound in a chemically inert, transparent container.

    • Prepare a "dark control" sample by wrapping an identical container in aluminum foil.[12]

    • If the compound is intended for a solution-based product, prepare a solution and expose it similarly.

  • Procedure:

    • Expose the samples to a light source that provides both visible and UV light, as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[13]

    • Place the dark control sample alongside the exposed sample to differentiate between thermal and light-induced degradation.

    • After the exposure period, analyze both the light-exposed and dark control samples using a stability-indicating HPLC method.

    • Compare the chromatograms to assess the extent of degradation and the formation of photodegradants.

3.3. Metabolic Stability

This in vitro assay predicts the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs).[14] It provides an estimate of the compound's intrinsic clearance.

3.3.1. Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Human or mouse liver microsomes.

    • Phosphate buffer (pH 7.4).

    • NADPH regenerating system (cofactor).

    • Test compound stock solution (in DMSO or acetonitrile).

    • Internal standard for analytical quenching.

  • Procedure:

    • Pre-warm the liver microsomes and buffer to 37°C.

    • Add the test compound to the microsome-buffer mixture at a low concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

    • Incubate the mixture at 37°C with shaking.

    • At various time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[14]

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3.3.2. Hypothetical Metabolic Stability Data

Parameter Human Liver Microsomes Mouse Liver Microsomes
Half-life (t½, min) DataData
Intrinsic Clearance (CLint, µL/min/mg protein) DataData

3.3.3. Visualization of Metabolic Stability Workflow

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation microsomes Prepare liver microsomes in buffer compound Add test compound (1 µM) microsomes->compound pre_incubate Pre-incubate at 37°C compound->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Incubate and sample at 0, 5, 15, 30, 45 min start_reaction->time_points quench Quench reaction with cold ACN + IS time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining vs. time analyze->calculate results Determine t½ and CLint calculate->results

Caption: Workflow for Liver Microsomal Stability Assay.

Role in Drug Discovery and Development

Solubility and stability are foundational pillars in the progression of a drug candidate from initial discovery to a marketable product. The data generated from the assays described above inform critical decisions at each stage of the pipeline.

DrugDiscoveryWorkflow cluster_ADME Early ADME & Physicochemical Profiling TargetID Target ID & Validation HitGen Hit Generation TargetID->HitGen Hit2Lead Hit-to-Lead HitGen->Hit2Lead LeadOp Lead Optimization Hit2Lead->LeadOp Solubility Solubility Assays (Kinetic & Thermodynamic) Hit2Lead->Solubility Preclinical Preclinical Development LeadOp->Preclinical Stability Stability Assays (Chemical, Metabolic, Photo) LeadOp->Stability Clinical Clinical Trials Preclinical->Clinical

Caption: Integration of solubility and stability testing in drug discovery.

Early-stage kinetic solubility screening helps prioritize chemical series with favorable properties.[3] As compounds advance, comprehensive thermodynamic solubility and stability profiling are essential for selecting candidates with the best chance of success in vivo and for developing robust formulations. These data are integral to the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions.

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the one-pot synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The pyrazolo[1,5-a]pyridine scaffold is a key structural motif in many biologically active compounds. This document outlines a reliable and efficient synthesis method, presents relevant data in a clear format, and includes a visual representation of the experimental workflow.

Introduction

Pyrazolo[1,5-a]pyridines are a class of fused nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities. They are recognized as important backbones in the design of new therapeutic agents for treating various conditions, including neurological and central nervous system disorders such as Parkinson's disease, schizophrenia, and anxiety.[1][2] The development of efficient and straightforward synthetic routes to these molecules is therefore of significant interest to the scientific community. This protocol details a one-pot synthesis of this compound via an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction.

Synthesis Methodology

The described method involves the reaction of an N-amino-2-iminopyridine with a β-ketoester in the presence of acetic acid and an oxygen atmosphere.[1][2] This approach offers high atom economy and avoids the need for expensive or toxic catalysts. The reaction proceeds through a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by dehydrative cyclization.[1]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various pyrazolo[1,5-a]pyridine derivatives using a similar one-pot, acetic acid-promoted cross-dehydrogenative coupling method. This data is provided to offer a comparative overview of expected yields and reaction conditions.

Entry1,3-Dicarbonyl CompoundN-Amino-2-iminopyridineSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl acetoacetate7-Amino-6-cyano-5-phenyl-N-amino-2-iminopyridineEthanol1301894[1]
2Methyl propionylacetate7-Amino-6-cyano-5-phenyl-N-amino-2-iminopyridineEthanol1301889[1]
3Ethyl benzoylacetate7-Amino-6-cyano-5-(4-chlorophenyl)-N-amino-2-iminopyridineEthanol/DMF1301876[1]
4Acetylacetone7-Amino-6-cyano-5-phenyl-N-amino-2-iminopyridineEthanol/Dioxane1301881[2]

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted pyrazolo[1,5-a]pyridines.[1][2]

Materials:

  • N-Amino-2-iminopyridine

  • Benzoylacetone

  • Ethanol (absolute)

  • Acetic Acid (glacial)

  • Oxygen (balloon or direct inlet)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

  • To a round-bottom flask, add N-amino-2-iminopyridine (3 mmol) and benzoylacetone (3 mmol).

  • Add ethanol (10 mL) to the flask.

  • Add acetic acid (6 equivalents, 1.08 g) to the reaction mixture.

  • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Introduce an oxygen atmosphere into the reaction vessel (e.g., by attaching an oxygen-filled balloon to the top of the condenser).

  • Heat the reaction mixture to 130 °C and stir for 18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Crystals of the product may form upon cooling. If so, collect them by filtration.

  • If no crystals form, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents 1. Combine Reactants: - N-Amino-2-iminopyridine - Benzoylacetone - Ethanol - Acetic Acid reaction_setup 2. Reaction Setup: - Round-bottom flask - Reflux condenser - Oxygen atmosphere reagents->reaction_setup heating 3. Heating & Stirring: - 130 °C - 18 hours reaction_setup->heating monitoring 4. Monitor Progress (TLC) heating->monitoring workup 5. Workup: - Cool to RT - Filter or Concentrate monitoring->workup purification 6. Purification: - Column Chromatography workup->purification characterization 7. Characterization: - NMR, MS purification->characterization final_product 3-Methyl-2-phenyl- pyrazolo[1,5-a]pyridine characterization->final_product

Caption: A flowchart illustrating the one-pot synthesis of this compound.

Reaction Scheme

reaction_scheme cluster_conditions Conditions reactant1 N-Amino-2-iminopyridine conditions Acetic Acid, O2 Ethanol, 130 °C, 18 h reactant1->conditions + reactant2 Benzoylacetone reactant2->conditions + product This compound conditions->product

Caption: The general reaction scheme for the synthesis.

References

Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines and indoles allows it to interact with a wide range of biological targets, exhibiting diverse pharmacological activities. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology.[1][2] The [3+2] cycloaddition reaction has emerged as a powerful and versatile strategy for the synthesis of these valuable compounds, offering a direct and efficient route to construct the fused bicyclic system.[3][4] This document provides detailed application notes, experimental protocols, and mechanistic insights into the [3+2] cycloaddition approach for synthesizing pyrazolo[1,5-a]pyridines.

Significance in Drug Development

Pyrazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of several key protein kinases implicated in cancer and other diseases. Their ability to act as ATP-competitive or allosteric inhibitors makes them a focal point of interest for targeted therapy.[1]

  • Oncology: These compounds have shown inhibitory activity against a range of kinases involved in cell signaling pathways that are often dysregulated in cancer.[1] This includes kinases such as C-terminal Src Kinase (CSK), Pim-1, and Tropomyosin Receptor Kinases (Trks).[5][6][7] The development of selective inhibitors for these targets is a key strategy in modern cancer therapy.

  • Neurological Disorders: The pyrazolo[1,5-a]pyridine core is also found in molecules with applications in treating neurological disorders, highlighting its versatility as a pharmacophore.[8]

[3+2] Cycloaddition: A Versatile Synthetic Strategy

The most common and effective method for synthesizing the pyrazolo[1,5-a]pyridine core is the intermolecular [3+2] cycloaddition of N-iminopyridinium ylides with various dipolarophiles like alkynes and alkenes.[3][4] This reaction class offers several advantages, including high efficiency, good functional group tolerance, and the ability to introduce diverse substituents.

Recent advancements in this field have focused on developing more sustainable and efficient protocols, such as:

  • Catalyst-Free Conditions: Sonochemical methods have been developed that proceed without a catalyst, offering an environmentally friendly approach with excellent yields and short reaction times.[3][8]

  • Metal-Free Oxidative Cycloadditions: These reactions can be carried out at room temperature using an oxidizing agent, avoiding the need for metal catalysts.[2][9]

  • Diverse Dipolarophiles: A wide range of alkynes and alkenes can be used as dipolarophiles, allowing for the synthesis of a diverse library of pyrazolo[1,5-a]pyridine derivatives with various substitution patterns.

Reaction Mechanism and Experimental Workflow

The general mechanism for the [3+2] cycloaddition involves the in situ generation of an N-iminopyridinium ylide, which then acts as a 1,3-dipole and reacts with a dipolarophile (e.g., an alkyne or alkene) to form a cycloadduct. Subsequent oxidation leads to the aromatic pyrazolo[1,5-a]pyridine product.

cluster_0 Step 1: Ylide Formation cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Oxidation/Aromatization N-Aminopyridine N-Aminopyridine N-Iminopyridinium Ylide N-Iminopyridinium Ylide N-Aminopyridine->N-Iminopyridinium Ylide Base Base Base Cycloadduct Cycloadduct N-Iminopyridinium Ylide->Cycloadduct + Dipolarophile Dipolarophile Dipolarophile Pyrazolo[1,5-a]pyridine Pyrazolo[1,5-a]pyridine Cycloadduct->Pyrazolo[1,5-a]pyridine [O] Oxidant Oxidant

Caption: General Reaction Mechanism for [3+2] Cycloaddition.

A typical experimental workflow for this synthesis is outlined below.

Start Start Reactant_Mixing Mix N-aminopyridine derivative and dipolarophile in solvent Start->Reactant_Mixing Reaction_Conditions Apply reaction conditions (e.g., heating, sonication, oxidant) Reactant_Mixing->Reaction_Conditions Monitoring Monitor reaction progress by TLC Reaction_Conditions->Monitoring Workup Cool to room temperature, perform aqueous workup Monitoring->Workup Reaction Complete Isolation Isolate crude product (filtration or extraction) Workup->Isolation Purification Purify by column chromatography or recrystallization Isolation->Purification Characterization Characterize pure product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General Experimental Workflow.

Data Presentation

The following tables summarize quantitative data from various published protocols for the [3+2] cycloaddition synthesis of pyrazolo[1,5-a]pyridines.

Table 1: Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines [3][8]

Entry1-Amino-2-iminopyridine DerivativeAcetylene DerivativeTime (min)Yield (%)
13aDimethyl acetylenedicarboxylate2093
23bDimethyl acetylenedicarboxylate2090
33cDiethyl acetylenedicarboxylate2089
43dEthyl propiolate2091
53eDimethyl acetylenedicarboxylate2088

Reaction conditions: Equimolar amounts of reactants in acetonitrile, sonication at 85 °C.

Table 2: Metal-Free Oxidative [3+2] Cycloaddition [2]

EntryN-Aminopyridineα,β-Unsaturated Carbonyl CompoundSolventTime (h)Yield (%)
1N-aminopyridineChalconeNMP1292
24-Methyl-N-aminopyridine4'-MethylchalconeNMP1295
3N-aminopyridineBenzylideneacetoneNMP1485
44-Chloro-N-aminopyridineChalconeNMP1288

Reaction conditions: Reactants in N-methylpyrrolidone (NMP) at room temperature under an oxygen atmosphere.

Table 3: Synthesis of Pyrazolo[1,5-a]pyridine-3-ylphosphonates [10]

EntryPyridinium-N-imine2-Substituted EthynylphosphonateCatalystYield (%)
1Pyridinium-N-imineDiethyl (phenylethynyl)phosphonateFe(NO₃)₃·9H₂O (10 mol%)52
23-Methylpyridinium-N-imineDiethyl (phenylethynyl)phosphonateFe(NO₃)₃·9H₂O (10 mol%)76
3Pyridinium-N-imineTetraethyl ethynylbisphosphonateNone95
43-Carboethoxypyridinium-N-imineDiethyl (phenylethynyl)phosphonateFe(NO₃)₃·9H₂O (10 mol%)75

Experimental Protocols

Protocol 1: Catalyst-Free Sonochemical Synthesis of Polysubstituted Pyrazolo[1,5-a]pyridines [3][8]

  • Reactant Preparation: In a suitable reaction vessel, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Sonication: Place the reaction vessel in an ultrasonic bath and sonicate the mixture for 20 minutes at 85 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Collect the solid product by filtration, wash with ethanol, and dry. Recrystallize the crude product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine derivative.

Protocol 2: Metal-Free Oxidative [3+2] Cycloaddition of N-Aminopyridines with α,β-Unsaturated Carbonyl Compounds [2]

  • Reactant Preparation: To a solution of the N-aminopyridine (1 mmol) in N-methylpyrrolidone (NMP, 3 mL), add the α,β-unsaturated carbonyl compound (1.2 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an oxygen atmosphere (using a balloon) for 12-14 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After completion, add water (15 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Application in Kinase Inhibitor Development: Targeting the Trk Signaling Pathway

The Tropomyosin Receptor Kinase (Trk) family, which includes TrkA, TrkB, and TrkC, plays a crucial role in neuronal development and function. However, aberrant activation of Trk signaling due to gene fusions is a known driver in a variety of cancers. Pyrazolo[1,5-a]pyrimidines, a closely related scaffold, have been successfully developed as potent Trk inhibitors.[7][11] The pyrazolo[1,5-a]pyridine core can be envisioned as a key pharmacophore for designing novel Trk inhibitors.

cluster_0 Downstream Signaling Pathways Neurotrophin Neurotrophin Trk_Receptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->Trk_Receptor Dimerization_Autophosphorylation Dimerization and Autophosphorylation Trk_Receptor->Dimerization_Autophosphorylation RAS_RAF_MEK_ERK_Pathway RAS-RAF-MEK-ERK Pathway Dimerization_Autophosphorylation->RAS_RAF_MEK_ERK_Pathway PI3K_AKT_mTOR_Pathway PI3K-AKT-mTOR Pathway Dimerization_Autophosphorylation->PI3K_AKT_mTOR_Pathway PLCg_Pathway PLCγ Pathway Dimerization_Autophosphorylation->PLCg_Pathway Pyrazolo_Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Pyrazolo_Inhibitor->Dimerization_Autophosphorylation Inhibits Cell_Proliferation Cell Proliferation and Survival RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation PI3K_AKT_mTOR_Pathway->Cell_Proliferation PLCg_Pathway->Cell_Proliferation

Caption: Inhibition of the Trk Signaling Pathway.

The development of pyrazolo[1,5-a]pyridine-based Trk inhibitors could offer a promising therapeutic strategy for cancers harboring NTRK gene fusions. The synthetic accessibility of this scaffold via [3+2] cycloaddition allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies, facilitating the optimization of potency and selectivity.

Conclusion

The [3+2] cycloaddition reaction is a highly effective and adaptable method for the synthesis of pyrazolo[1,5-a]pyridines. The operational simplicity, broad substrate scope, and amenability to green chemistry principles make it an attractive approach for both academic research and industrial drug development. The proven potential of the pyrazolo[1,5-a]pyridine scaffold as a core for potent kinase inhibitors underscores the importance of continued exploration and optimization of its synthesis for the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyridines via Cross-Dehydrogenative Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyridine derivatives through cross-dehydrogenative coupling (CDC) reactions. The pyrazolo[1,5-a]pyridine scaffold is a significant pharmacophore found in numerous biologically active compounds, making its efficient synthesis a key focus in medicinal chemistry and drug development.

Introduction to Cross-Dehydrogenative Coupling for Pyrazolo[1,5-a]pyridine Synthesis

Cross-dehydrogenative coupling (CDC) has emerged as a powerful and atom-economical strategy in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds directly from two C-H bonds.[1][2] This approach avoids the pre-functionalization of starting materials, which is often required in traditional cross-coupling reactions, thus reducing synthetic steps and waste.[1][2]

In the context of pyrazolo[1,5-a]pyridine synthesis, CDC reactions offer a direct and efficient route to this privileged heterocyclic core. A notable advancement in this area is the acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1][2][3] This method is particularly attractive due to its use of green reagents and catalyst-free conditions.[1][2]

Acetic Acid and O₂-Promoted CDC Reaction: An Overview

An efficient and environmentally friendly method for synthesizing substituted pyrazolo[1,5-a]pyridines involves the reaction of N-amino-2-iminopyridines with β-ketoesters or β-diketones.[1][2][3] This reaction is promoted by acetic acid and utilizes molecular oxygen as the oxidant, proceeding under catalyst-free conditions.[1][2][3] The proposed mechanism involves an initial acetic acid-promoted oxidative C(sp³)–C(sp²) dehydrogenative coupling, followed by a dehydrative cyclization to afford the pyrazolo[1,5-a]pyridine core.[1]

The reaction demonstrates broad substrate scope and high atom economy, making it a valuable tool for generating libraries of pyrazolo[1,5-a]pyridine derivatives for drug discovery and development.[1]

Key Experimental Protocols

The following section details the general experimental procedure for the synthesis of pyrazolo[1,5-a]pyridines via the acetic acid and O₂-promoted CDC reaction.

General Procedure for the Preparation of Pyrazolo[1,5-a]pyridines

A solution of an appropriate 1-amino-2-iminopyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (1.08 g, 6 equivalents) is prepared. The reaction mixture is then stirred at 130 °C under an O₂ atmosphere (1 atm) for 18 hours.[1][2] Upon completion, the solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/dioxane mixture) to yield the desired pyrazolo[1,5-a]pyridine derivative.[1][2]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various pyrazolo[1,5-a]pyridine derivatives as reported in the literature.

Table 1: Synthesis of Representative Pyrazolo[1,5-a]pyridines [1][2]

EntryN-Amino-2-iminopyridine1,3-Dicarbonyl CompoundProductYield (%)
11-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester94
21-amino-2-imino-4-(4-chlorophenyl)-1,2-dihydropyridine-3-carbonitrileEthyl acetoacetate7-Amino-5-(4-chlorophenyl)-6-cyano-2-methylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester90
31-amino-2-imino-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrileMethyl propionylacetate7-Amino-6-cyano-2-ethyl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester84
41-amino-2-imino-4-phenyl-1,2-dihydropyridine-3-carbonitrileAcetylacetone3-Acetyl-7-amino-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-6-carbonitrile81

Visualizing the Process

To better understand the reaction and workflow, the following diagrams are provided.

G General Reaction Scheme for Pyrazolo[1,5-a]pyridine Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product R1 N-Amino-2-iminopyridine P Pyrazolo[1,5-a]pyridine R1->P R2 1,3-Dicarbonyl Compound R2->P Cond Acetic Acid, O₂, Ethanol, 130 °C Cond->P

Caption: General reaction scheme for the synthesis of pyrazolo[1,5-a]pyridines.

G Experimental Workflow Start Start Step1 Mix N-amino-2-iminopyridine, 1,3-dicarbonyl compound, acetic acid, and ethanol Start->Step1 Step2 Stir at 130 °C under O₂ atmosphere for 18 hours Step1->Step2 Step3 Remove solvent under reduced pressure Step2->Step3 Step4 Purify by recrystallization Step3->Step4 End Obtain pure pyrazolo[1,5-a]pyridine Step4->End

Caption: A streamlined experimental workflow for the CDC synthesis of pyrazolo[1,5-a]pyridines.

Palladium-Catalyzed Cross-Dehydrogenative Coupling

In addition to the catalyst-free method, palladium-catalyzed CDC reactions have also been developed for the synthesis of related fused heterocyclic systems, such as 3,3′-bipyrazolo[1,5-a]pyridines.[4] This approach involves the direct C-H/C-H coupling of pyrazolo[1,5-a]pyridine precursors in the presence of a palladium(II) catalyst.[4] While this method is effective for creating specific dimeric structures, the acetic acid and O₂-promoted reaction offers a more general and greener route for the synthesis of a wider range of substituted pyrazolo[1,5-a]pyridines.

Conclusion

The cross-dehydrogenative coupling reactions, particularly the acetic acid and molecular oxygen-promoted method, provide a highly efficient, atom-economical, and environmentally benign pathway for the synthesis of diverse pyrazolo[1,5-a]pyridine derivatives. These protocols are well-suited for applications in medicinal chemistry and drug discovery, enabling the rapid generation of compound libraries for biological screening. The straightforward procedures and readily available starting materials make these methods accessible to a broad range of researchers in both academic and industrial settings.

References

Application Notes and Protocols: 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. As bioisosteres of purines, they are well-suited to interact with the ATP-binding sites of kinases, making them attractive scaffolds for the development of kinase inhibitors.[1] This document provides detailed application notes and protocols for the investigation of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine and its analogs as kinase inhibitors, with a focus on p38 MAP kinase and Phosphoinositide 3-kinase (PI3K).

While specific inhibitory data for this compound is not extensively available in the public domain, research on closely related analogs, such as 2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridine, has demonstrated potent inhibition of p38α kinase.[2] This suggests that the this compound scaffold is a promising starting point for kinase inhibitor discovery. These notes are intended to guide researchers in the evaluation of this compound and its derivatives against various kinase targets.

Kinase Targets and Signaling Pathways

Derivatives of the pyrazolo[1,5-a]pyridine scaffold have been identified as inhibitors of several important kinase families, including:

  • p38 Mitogen-Activated Protein Kinases (MAPK): These kinases are key regulators of cellular responses to inflammatory cytokines and environmental stress.[3][4][5] Inhibition of p38 MAPK is a therapeutic strategy for inflammatory diseases.

  • Phosphoinositide 3-Kinases (PI3K): The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell cycle progression, proliferation, and survival.[1][6][7] Dysregulation of this pathway is a hallmark of many cancers, making PI3K an important oncology target.[7][8]

  • Tropomyosin Receptor Kinases (Trk): The Trk family of receptor tyrosine kinases plays a role in neuronal development and function. Aberrant Trk signaling is implicated in certain cancers.[9]

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered signaling cascade that is activated by various extracellular stimuli, including stress and cytokines. This leads to the activation of downstream kinases and transcription factors that regulate inflammatory responses and apoptosis.

p38_signaling p38 MAPK Signaling Pathway extracellular Stress Stimuli / Cytokines receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., MEKKs, TAK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors cellular_response Inflammation / Apoptosis downstream_kinases->cellular_response transcription_factors->cellular_response inhibitor 3-Methyl-2-phenyl- pyrazolo[1,5-a]pyridine inhibitor->p38

Caption: p38 MAPK Signaling Pathway Inhibition.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is initiated by the activation of receptor tyrosine kinases, leading to the production of PIP3 and subsequent activation of AKT. Activated AKT phosphorylates a multitude of downstream targets, promoting cell survival and proliferation.

PI3K_AKT_signaling PI3K/AKT Signaling Pathway growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk pi3k PI3K rtk->pi3k pip2 PIP2 pi3k->pip2 phosphorylates pip3 PIP3 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt AKT pip3->akt pdk1->akt downstream Downstream Targets (e.g., mTOR, GSK3) akt->downstream response Cell Survival / Proliferation downstream->response inhibitor 3-Methyl-2-phenyl- pyrazolo[1,5-a]pyridine inhibitor->pi3k

Caption: PI3K/AKT Signaling Pathway Inhibition.

Quantitative Data

The following tables summarize the inhibitory activities of pyrazolo[1,5-a]pyridine derivatives against various kinases. It is important to note that the data presented is for analogs of this compound, and the activity of the specific compound may vary.

Table 1: p38 Kinase Inhibition

CompoundTargetIC50 (nM)Assay Type
2-(4-fluorophenyl)-3-(4-pyridinyl)pyrazolo[1,5-a]pyridinep38α150Biochemical

Table 2: PI3K Kinase Inhibition

CompoundTargetIC50 (µM)Assay Type
Benzimidazole derivative of pyrazolo[1,5-a]pyrimidine (CPL302415)PI3Kδ0.018Biochemical
Various pyrazolo[1,5-a]pyridine derivativesPI3Kδ0.018 - 1.892Biochemical

Table 3: Trk Kinase Inhibition

CompoundTargetIC50 (nM)Assay Type
Picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivative (Compound 8)TrkA1.7Enzymatic
Picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivative (Compound 9)TrkA1.7Enzymatic
3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivative (Compound 5n)TRKAG595R0.5Biochemical
3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivative (Compound 5n)TRKAG667C2.3Biochemical
3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivative (Compound 5n)TRKAF589L0.4Biochemical

Experimental Protocols

The following are generalized protocols for assessing the kinase inhibitory activity of this compound. These should be optimized for specific kinases and assay formats.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.

in_vitro_workflow In Vitro Kinase Assay Workflow start Start prepare_reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) start->prepare_reagents plate_inhibitor Plate Serial Dilutions of Inhibitor prepare_reagents->plate_inhibitor add_kinase Add Kinase Solution plate_inhibitor->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction incubate_reaction Incubate at RT initiate_reaction->incubate_reaction stop_reaction Stop Reaction (e.g., add detection reagent) incubate_reaction->stop_reaction read_signal Read Signal (Luminescence, Fluorescence, etc.) stop_reaction->read_signal analyze_data Analyze Data (Calculate IC50) read_signal->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro kinase assay.

Materials:

  • Purified recombinant kinase (e.g., p38α, PI3Kα)

  • Kinase-specific substrate (e.g., ATF-2 for p38, PIP2 for PI3K)

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT for p38α)[10]

  • This compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well assay plates

  • Multimode plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase solution in kinase assay buffer. Add 2 µL of the kinase solution to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes.

    • Prepare a substrate/ATP mixture in kinase assay buffer. To initiate the kinase reaction, add 2 µL of this mixture to each well.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes), optimized for the specific kinase.

  • Detection:

    • Stop the kinase reaction and detect the product according to the manufacturer's instructions for the chosen detection reagent (e.g., for ADP-Glo™, add 5 µL of ADP-Glo™ Reagent, incubate, then add 10 µL of Kinase Detection Reagent and incubate again).[10]

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Kinase Inhibition Assay (Phosphorylation Detection)

This protocol outlines a method to assess the ability of this compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream target.

Materials:

  • Cell line expressing the target kinase (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • Stimulant to activate the signaling pathway (e.g., growth factor for PI3K, anisomycin for p38)

  • This compound

  • Lysis buffer

  • Primary antibodies (total and phospho-specific for the kinase substrate)

  • Secondary antibody (HRP-conjugated)

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Pathway Stimulation:

    • Stimulate the cells with the appropriate agonist for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for the phosphorylated form of the downstream target.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total protein of the downstream target to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each treatment condition.

    • Determine the concentration-dependent inhibition of substrate phosphorylation by the compound.

Conclusion

The pyrazolo[1,5-a]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The provided application notes and protocols offer a framework for the systematic evaluation of this compound and its derivatives. Through the application of these in vitro and cell-based assays, researchers can elucidate the inhibitory profile of these compounds and advance their development as potential therapeutic agents for diseases driven by aberrant kinase activity. Further investigation into the structure-activity relationship (SAR) of this compound series is warranted to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following data and protocols are based on studies of various substituted pyrazolo[1,5-a]pyrimidine compounds, which are structural analogs of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine. No specific experimental data was found for this compound in the context of cancer cell line studies in the available literature. These notes are intended to provide a general framework and reference for researchers working with similar compounds.

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] These compounds have been investigated as inhibitors of various protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[2][3] This document provides a summary of the reported in vitro anticancer activities of selected pyrazolo[1,5-a]pyrimidine derivatives, along with detailed protocols for key experimental procedures.

Data Presentation: In Vitro Anticancer Activity

The following tables summarize the quantitative data on the cytotoxic and inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives in different cancer cell lines.

Table 1: IC50 Values of Pyrazolo[1,5-a]pyrimidine Derivatives in Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4k (BS-194) Mean of 60 cancer cell lines0.28[2]
Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugateIMR-32 (Neuroblastoma)Not specified, but showed decreased proliferation[4]
Pyrazolo[1,5-a]pyrimidine derivativeHCT-116 (Colon Carcinoma)Not specified, antiproliferative activity observed[5]
Pyrazolo[1,5-a]pyrimidine derivativeU-87 MG (Glioblastoma)Not specified, antiproliferative activity observed[5]
Pyrazolo[1,5-a]pyrimidine derivativeMCF-7 (Breast Adenocarcinoma)Not specified, antiproliferative activity observed[5]

Table 2: Inhibitory Activity of Compound 4k (BS-194) against Cyclin-Dependent Kinases (CDKs)

KinaseIC50 (nM)
CDK23
CDK130
CDK530
CDK990
CDK7250

Data from Heathcote et al. (2010)[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative)

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compound in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution.

Materials:

  • Cancer cell lines

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol helps to quantify the number of apoptotic and necrotic cells after treatment with the compound.

Materials:

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound as described for the cell cycle analysis.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the compound.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-MYCN, anti-Bax, anti-Bcl2, anti-p21, anti-caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Mandatory Visualizations

G cluster_0 Experimental Workflow: In Vitro Anticancer Activity A Cancer Cell Culture (e.g., HCT-116, MCF-7) B Treatment with Pyrazolo[1,5-a]pyrimidine Derivative A->B C Cell Viability Assay (MTT) B->C D Cell Cycle Analysis (Flow Cytometry) B->D E Apoptosis Assay (Annexin V/PI) B->E F Western Blot Analysis (Protein Expression) B->F G Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate, Protein Levels) C->G D->G E->G F->G

Caption: General workflow for evaluating the in vitro anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives.

G cluster_1 Proposed Signaling Pathway of Anthranilamide-Pyrazolo[1,5-a]pyrimidine Conjugates in Neuroblastoma Compound Anthranilamide-Pyrazolo[1,5-a]pyrimidine Conjugate p53 p53 Activation (Phosphorylation) Compound->p53 Bcl2 Bcl2 Downregulation Compound->Bcl2 MYCN_Mdm2 MYCN & Mdm2 Downregulation p53->MYCN_Mdm2 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CellCycleArrest G2/M Cell Cycle Arrest p21->CellCycleArrest Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of action for anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates in neuroblastoma cells.[4]

G cluster_2 CDK Inhibition by Pyrazolo[1,5-a]pyrimidine Derivative (BS-194) BS194 Pyrazolo[1,5-a]pyrimidine (BS-194) CDK1_2 CDK1, CDK2 BS194->CDK1_2 Rb Rb Phosphorylation CDK1_2->Rb CyclinA_E Cyclin A, E Expression CDK1_2->CyclinA_E CellCycleProgression S and G2/M Phase Progression CDK1_2->CellCycleProgression Inhibits Rb->CellCycleProgression CyclinA_E->CellCycleProgression CellCycleBlock S and G2/M Block

Caption: Mechanism of cell cycle arrest induced by the CDK inhibitor BS-194, a pyrazolo[1,5-a]pyrimidine derivative.[2]

References

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] These compounds have shown promise as potential novel therapeutic agents against a range of pathogenic microorganisms. This document provides detailed protocols for assessing the antimicrobial activity of pyrazolo[1,5-a]pyridine derivatives, including methods for determining minimum inhibitory and bactericidal concentrations, as well as protocols for investigating their potential mechanisms of action through enzyme inhibition assays.

Data Presentation: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of a series of synthesized pyrazolo[1,5-a]pyrimidine derivatives against various bacterial strains. This data is illustrative and serves as an example of how to present quantitative results from antimicrobial susceptibility testing.

Compound IDGram-Positive BacteriaGram-Negative Bacteria
S. aureus (MIC/MBC in µg/mL)E. faecalis (MIC/MBC in µg/mL)
6 0.375 / 0.1870.187 / 0.094
9a 0.50 / 0.250.25 / 0.125
10a 0.25 / 0.1250.125 / 0.062
Erythromycin 8.0 / 16.032.0 / 64.0
Amikacin NANA

Data adapted from a study on the antimicrobial activity of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives.[2]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[3][4]

Materials:

  • Pyrazolo[1,5-a]pyridine compounds

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Gentamicin)

  • Solvent for compounds (e.g., Dimethyl sulfoxide - DMSO)

Protocol:

  • Preparation of Test Compounds:

    • Dissolve the pyrazolo[1,5-a]pyridine derivatives in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).

    • Prepare a working solution by diluting the stock solution in sterile MHB to twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours old), pick 3-4 colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[5] This can be done visually or using a spectrophotometer.

    • Dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Broth Microdilution Procedure:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the working solution of the test compound to the first well of a row.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well containing the compound.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations and bacterial density.

    • Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and the solvent used to dissolve the compound, if applicable), and a sterility control (broth only).

  • Incubation and Interpretation:

    • Incubate the microtiter plate at 37°C for 16-20 hours.[2]

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[1][3]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]

Materials:

  • Results from the MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipettes and tips

  • Incubator (37°C)

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC plate that show no visible growth, take a 10-20 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh, sterile agar plate.

  • Incubation and Interpretation:

    • Incubate the agar plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum, which is typically observed as no colony growth on the agar plate.[6][7]

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[8][9]

Materials:

  • Pyrazolo[1,5-a]pyridine compounds

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Positive control antibiotic

  • Solvent for compounds

Protocol:

  • Preparation of Inoculated Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a bacterial lawn.

    • Allow the plate to dry for a few minutes.

  • Agar Well Diffusion Procedure:

    • Using a sterile cork borer, create wells of 6-8 mm in diameter in the inoculated agar.

    • Prepare solutions of the pyrazolo[1,5-a]pyridine compounds at known concentrations in a suitable solvent.

    • Add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

    • Add a positive control antibiotic and the solvent (negative control) to other wells.

  • Incubation and Interpretation:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.[10] A larger zone of inhibition indicates greater antimicrobial activity.

Mechanistic Studies: Enzyme Inhibition Assays

Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to exert their antimicrobial effect by inhibiting essential bacterial enzymes, such as MurA and RNA polymerase.[4][11]

MurA Enzyme Inhibition Assay

MurA is a key enzyme in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[12] Inhibition of MurA leads to bacterial cell lysis. This protocol is based on the colorimetric detection of inorganic phosphate released during the MurA-catalyzed reaction.[8][13]

Materials:

  • Purified MurA enzyme

  • UDP-N-acetylglucosamine (UNAG)

  • Phosphoenolpyruvate (PEP)

  • Pyrazolo[1,5-a]pyridine compounds

  • Assay buffer (e.g., 50 mM HEPES, pH 7.8)

  • Malachite Green reagent for phosphate detection

  • Sterile 96-well plates

  • Spectrophotometer

Protocol:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing the assay buffer, UNAG, and PEP at their optimal concentrations.

    • Add the pyrazolo[1,5-a]pyridine inhibitor at various concentrations to the reaction mixture. Include a positive control (a known MurA inhibitor like fosfomycin) and a no-inhibitor control.

    • Pre-incubate the mixture with the MurA enzyme for a defined period (e.g., 10-30 minutes) at 37°C to allow for inhibitor binding.[13][14]

  • Enzymatic Reaction and Detection:

    • Initiate the enzymatic reaction by adding the final substrate (either UNAG or PEP, depending on the pre-incubation step).

    • Incubate the reaction at 37°C for a specific time (e.g., 15-60 minutes).[6][13]

    • Stop the reaction and detect the amount of inorganic phosphate released by adding the Malachite Green reagent.[10]

    • Measure the absorbance at approximately 650 nm using a microplate reader.[6][13]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

RNA Polymerase (RNAP) Inhibition Assay

Bacterial RNA polymerase is responsible for transcription and is a validated target for antibiotics.[15] This assay measures the inhibition of RNA synthesis.

Materials:

  • Purified bacterial RNA polymerase holoenzyme

  • DNA template containing a suitable promoter

  • Ribonucleoside triphosphates (ATP, GTP, CTP, UTP), one of which is labeled (e.g., fluorescently or radioactively)

  • Pyrazolo[1,5-a]pyridine compounds

  • Transcription buffer

  • RNase inhibitor

  • Detection system (e.g., fluorescence plate reader, scintillation counter)

Protocol:

  • Reaction Setup:

    • In a reaction tube or well, combine the transcription buffer, DNA template, and RNAP holoenzyme.

    • Add the pyrazolo[1,5-a]pyridine inhibitor at various concentrations. Include a positive control (a known RNAP inhibitor like rifampicin) and a no-inhibitor control.

    • Pre-incubate the mixture to allow for the formation of the open promoter complex.

  • Transcription Reaction:

    • Initiate transcription by adding the mixture of NTPs, including the labeled NTP.

    • Incubate the reaction at 37°C for a defined period to allow for RNA synthesis.

    • Stop the reaction (e.g., by adding a stop solution or by heat inactivation).

  • Detection and Analysis:

    • Quantify the amount of newly synthesized, labeled RNA using the appropriate detection method.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Primary Screening cluster_quantitative Quantitative Assessment cluster_mechanistic Mechanism of Action agar_well Agar Well Diffusion Assay active_compounds Active Compounds Identified agar_well->active_compounds broth_micro Broth Microdilution (MIC) broth_micro->active_compounds mbc Minimum Bactericidal Concentration (MBC) lead_optimization Lead Optimization mbc->lead_optimization mura_assay MurA Inhibition Assay mura_assay->lead_optimization rnap_assay RNA Polymerase Inhibition Assay rnap_assay->lead_optimization start Pyrazolo[1,5-a]pyridine Derivatives start->agar_well Initial screen for activity start->broth_micro Determine initial potency active_compounds->mbc Assess bactericidal effect active_compounds->mura_assay Investigate cell wall synthesis inhibition active_compounds->rnap_assay Investigate transcription inhibition

Caption: Workflow for assessing antimicrobial activity.

MurA Inhibition Signaling Pathway

mura_pathway cluster_pathway Bacterial Peptidoglycan Synthesis unag UDP-N-acetylglucosamine (UNAG) mura MurA Enzyme unag->mura pep Phosphoenolpyruvate (PEP) pep->mura unagep UDP-N-acetylglucosamine enolpyruvate (UNAGEP) mura->unagep Catalyzes peptidoglycan Peptidoglycan Synthesis unagep->peptidoglycan cell_wall Bacterial Cell Wall peptidoglycan->cell_wall inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->mura Inhibits

Caption: Inhibition of the MurA enzyme pathway.

RNA Polymerase Inhibition Signaling Pathway

rnap_pathway cluster_transcription Bacterial Transcription dna DNA Template open_complex Open Promoter Complex dna->open_complex rnap RNA Polymerase (RNAP) rnap->open_complex rna mRNA Transcript open_complex->rna Elongation ntps NTPs (ATP, GTP, CTP, UTP) ntps->rna protein Protein Synthesis rna->protein inhibitor Pyrazolo[1,5-a]pyridine Inhibitor inhibitor->rnap Binds to and inhibits

Caption: Inhibition of bacterial RNA polymerase.

References

Application Notes: 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine Core in Fluorescence Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrazolo[1,5-a]pyridine scaffold is a fused heteroaromatic bicyclic system that has garnered significant interest in medicinal chemistry and materials science.[1][2] While initially explored for pharmacological activities, recent research has unveiled its potential as a core structure for novel organic fluorophores.[1][2][3] Derivatives of this scaffold exhibit high fluorescence quantum yields and can be synthetically modified to develop probes for various biological applications, including bioimaging and chemosensing.[1][4][5]

This document focuses on the application of the pyrazolo[1,5-a]pyridine core, exemplified by a specific derivative, as a fluorescent probe for pH sensing in cellular environments. The principles and protocols described herein are applicable to researchers developing new fluorescent tools based on this promising scaffold.

Key Application: Fluorescent pH Probes for Acidic Environments

A significant application of the pyrazolo[1,5-a]pyridine core is in the development of fluorescent probes for detecting pH changes, particularly in acidic organelles within eukaryotic cells.[1] A pyrazolo[1,5-a]pyridine carboxylic acid derivative, referred to as PP-1, has been synthesized and demonstrated as a highly effective probe for monitoring intracellular H⁺.[1]

Mechanism of Action: Intramolecular Charge Transfer (ICT)

The fluorescence response of the PP-1 probe to pH is governed by an Intramolecular Charge Transfer (ICT) mechanism.[1][6] In neutral or basic conditions (pH > 5.2), the carboxylic acid group is deprotonated, acting as a poor electron-withdrawing group, resulting in weak fluorescence ("OFF" state).[7] Upon protonation in acidic environments (pH < 4.0), the carboxylic acid becomes a strong electron-withdrawing group, establishing an efficient "push-pull" system within the molecule. This enhances the ICT process, leading to a dramatic increase in fluorescence intensity ("ON" state).[7]

Quantitative Data

The photophysical properties of the pyrazolo[1,5-a]pyridine-based pH probe PP-1 are summarized below. For comparison, data for a related class of fluorophores, pyrazolo[1,5-a]pyrimidines, are included to illustrate the tunability of these heterocyclic systems.

Fluorophore ScaffoldDerivative / CompoundApplicationQuantum Yield (Φ)λex (nm)λem (nm)Key FeaturesReference
Pyrazolo[1,5-a]pyridine PP-1 (Carboxylic Acid)Acidic pH Sensor0.64 (at pH 2.4)380445Fast response (<10s), pKa = 3.03, High sensitivity[1][6]
Pyrazolo[1,5-a]pyrimidine 4e (7-(4-MeOPh))General Fluorophore0.97 (in Dioxane)360419High quantum yield, Solvatochromic[5][8]
Pyrazolo[1,5-a]pyrimidine 4a (7-(4-Py))General Fluorophore0.81 (in Dioxane)363473Good solid-state emission (QYSS = 0.63)[5][9]
Pyrazolo[1,5-a]pyrimidine 4g (7-NO2)General Fluorophore0.01 (in Dioxane)433557Demonstrates tuning via electron-withdrawing groups[5][8]

Experimental Protocols

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-based pH Probe (PP-1)

This protocol describes the synthesis of a pyrazolo[1,5-a]pyridine carboxylic acid (PP-1), a fluorescent probe for acidic pH.[1]

Materials:

  • 2-(3-methyl-2-phenylpyrazolo[1,5-a]pyridin-7-yl)acetic acid

  • Potassium permanganate (KMnO₄)

  • Pyridine

  • Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Dissolve 2-(3-methyl-2-phenylpyrazolo[1,5-a]pyridin-7-yl)acetic acid (1 equivalent) in pyridine.

  • Add potassium permanganate (3 equivalents) to the solution.

  • Heat the mixture to reflux for 4 hours.

  • After cooling, pour the reaction mixture into 100 mL of water.

  • Acidify the aqueous solution with hydrochloric acid until a precipitate forms.

  • Filter the white solid precipitate.

  • Wash the solid thoroughly with water.

  • Dry the final product (PP-1) in an oven. The reported yield is 91%.[1]

Protocol 2: In Vitro pH Titration and Spectral Analysis

This protocol outlines the general procedure for characterizing the pH-dependent fluorescence of a probe like PP-1.

Materials:

  • PP-1 stock solution (e.g., 10 mM in DMSO)

  • Britton-Robinson (B-R) buffer solutions spanning a range of pH values (e.g., pH 2.0 to 8.0)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of test solutions by diluting the PP-1 stock solution into B-R buffers of varying pH to a final concentration (e.g., 10 µM). The solvent ratio should be kept constant (e.g., 8:2 v/v buffer:DMSO).[1]

  • For each sample, record the fluorescence emission spectrum using an excitation wavelength of 380 nm.[1]

  • Record the absorption spectrum for each sample using a UV-Vis spectrophotometer.

  • Plot the fluorescence intensity at the emission maximum (445 nm for PP-1) against the corresponding pH value.

  • Calculate the pKa value using the Henderson-Hasselbalch equation from the titration curve.[1]

  • To assess response time, measure the fluorescence intensity immediately after adding an acid or base to change the pH and monitor over time. PP-1 shows a response in under 10 seconds.[1]

Protocol 3: Cellular Imaging of Acidic Organelles

This protocol provides a method for using a pyrazolo[1,5-a]pyridine-based probe to visualize acidic compartments in living cells.

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM) and supplements

  • Fetal Bovine Serum (FBS)

  • Confocal microscopy dishes or chamber slides

  • PP-1 probe

  • Phosphate-Buffered Saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO₂. Seed the cells onto confocal dishes and allow them to adhere for 24 hours.

  • Probe Loading: Prepare a loading solution of the PP-1 probe in serum-free medium.

  • Incubation: Remove the culture medium from the cells, wash with PBS, and add the probe loading solution. Incubate the cells for a specified time (e.g., 30 minutes) at 37°C.

  • Washing: Remove the loading solution and wash the cells gently with PBS two or three times to remove any excess, non-internalized probe.

  • Imaging: Add fresh culture medium or PBS to the dish. Immediately image the cells using a confocal microscope equipped with a 40x or 60x objective.

  • Image Acquisition: Excite the probe using a laser line close to its absorption maximum (e.g., 405 nm laser for an excitation at 380 nm). Collect the emission signal at its maximum (e.g., 445 nm). Capture bright-field or DIC images for cell morphology.

  • Data Analysis: Analyze the resulting images to observe the localization of fluorescence, which indicates the presence of acidic organelles.

Visualizations

The following diagrams illustrate the synthesis, mechanism, and experimental workflow related to the use of pyrazolo[1,5-a]pyridine fluorophores.

G cluster_synthesis Synthesis Workflow for PP-1 Probe start Start reagents Mix Precursor and KMnO4 in Pyridine start->reagents reflux Reflux for 4 hours reagents->reflux quench Pour into Water reflux->quench acidify Acidify with HCl quench->acidify precipitate Filter Precipitate acidify->precipitate dry Wash and Dry Solid precipitate->dry end Final Product (PP-1) dry->end

Fig 1. Synthesis workflow for the PP-1 fluorescent pH probe.

G cluster_mechanism Proposed ICT Mechanism for pH Sensing off_state Deprotonated State (pH > 5.2) Weak Fluorescence ('OFF') on_state Protonated State (pH < 4.0) Strong Fluorescence ('ON') off_state->on_state + H⁺ − H⁺ note Mechanism based on Intramolecular Charge Transfer (ICT). Protonation enhances the electron-withdrawing character of the carboxylic acid group.

Fig 2. pH-sensing mechanism of the PP-1 probe.

G cluster_imaging Experimental Workflow for Cellular Imaging seed Seed Cells in Confocal Dish culture Culture for 24h for Adherence seed->culture load Load Cells with PP-1 Probe culture->load wash Wash with PBS to Remove Excess Probe load->wash image Image with Confocal Microscope wash->image analyze Analyze Fluorescence Localization image->analyze

Fig 3. Workflow for live-cell fluorescence imaging.

References

Application Notes and Protocols for Computational Docking of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the computational docking of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, a novel heterocyclic compound with potential therapeutic applications. Due to the limited availability of direct docking studies on this specific molecule, this document outlines a generalized protocol and discusses potential protein targets based on the documented activities of structurally related pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives.

Introduction to this compound and its Therapeutic Potential

The pyrazolo[1,5-a]pyridine and its isomeric pyrazolo[1,5-a]pyrimidine scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Derivatives of these core structures have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antitubercular agents.[3][4][5][6][7] The therapeutic effects of these compounds are often attributed to their ability to bind and modulate the activity of various protein targets, particularly protein kinases.[8]

This compound (PubChem CID: 610058) is a specific derivative of this class.[9] While direct experimental data on its biological targets are not extensively available, computational docking serves as a powerful initial step to predict its binding affinity and interaction patterns with proteins implicated in various diseases. This allows for the prioritization of compounds for synthesis and biological screening, thereby accelerating the drug discovery process.

Potential Protein Targets for Docking Studies

Based on the reported activities of structurally similar pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives, the following protein families are proposed as potential targets for computational docking of this compound:

  • Cyclin-Dependent Kinases (CDKs): Various pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated strategy in cancer therapy. Docking studies on pyrazolo[1,5-a]pyrimidine analogs have shown favorable interactions with the ATP-binding site of VEGFR-2.[3]

  • Pim-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, making it an attractive target in oncology. Pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1.[10]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K signaling pathway is crucial for cell growth and survival, and its aberrant activation is common in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as selective PI3Kδ inhibitors.[11]

  • Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory pathway. Certain pyrazolo[1,5-a]pyrimidines have demonstrated inhibitory effects on these enzymes.[5]

Quantitative Data from Related Compounds

To provide a reference for expected binding affinities and biological activities, the following table summarizes data from studies on related pyrazolo[1,5-a]pyrimidine derivatives.

Compound ClassTarget ProteinIC50 (µM)Docking Score (kcal/mol)Reference
Pyrazolo[1,5-a]pyrimidine derivativeVEGFR-20.14 - 2.33-9.61 (for reference ligand)[3]
Pyrazolo[1,5-a]pyrimidin-2-amine derivativeCDK28.64Not Reported[1]
Pyrazolo[1,5-a]pyrimidine derivativeCOX-21.11 - 4.7Not Reported[5]
Pyrazolo[1,5-a]pyrimidine derivativePim-1 Kinase0.045Not Reported[10]
Pyrazolo[1,5-a]pyrimidine benzimidazole derivativePI3Kδ0.018 - 1.892Not Reported[11]

Detailed Protocol for Computational Docking

This protocol outlines a general workflow for the computational docking of this compound with a selected protein target.

Software and Tools
  • Molecular Visualization: UCSF Chimera or ChimeraX, PyMOL, BIOVIA Discovery Studio.[12][13]

  • Molecular Docking Software: AutoDock Vina, DOCK.[13][14]

  • Ligand and Protein Preparation Tools: AutoDock Tools, Chimera, Open Babel.[13][15]

  • Database for Protein Structures: Protein Data Bank (PDB).

  • Database for Ligand Structures: PubChem.

Experimental Workflow Diagram

G Computational Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase A Target Identification & PDB Structure Retrieval C Protein Preparation (Remove water, add hydrogens, assign charges) A->C B Ligand Structure Retrieval (this compound) D Ligand Preparation (Energy minimization, assign charges) B->D E Define Binding Site (Grid Box Generation) C->E D->E F Run Docking Simulation (e.g., AutoDock Vina) E->F G Analyze Docking Results (Binding Energy & Poses) F->G H Visualize Protein-Ligand Interactions (2D & 3D) G->H I Post-Docking Analysis (e.g., MM/GBSA) H->I

Caption: A generalized workflow for computational molecular docking.

Step-by-Step Protocol

Step 1: Target Protein and Ligand Preparation

  • Protein Structure Retrieval: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand to define the binding site.

  • Protein Preparation:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera.[13]

    • Remove all non-essential molecules, including water, ions, and co-factors not relevant to the binding interaction.[13]

    • Add polar hydrogens to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges in AutoDock Tools).

    • Save the prepared protein structure in the PDBQT format for use with AutoDock Vina.[15]

  • Ligand Structure Retrieval: Obtain the 3D structure of this compound from the PubChem database (CID 610058).

  • Ligand Preparation:

    • Load the ligand structure into a molecular modeling tool.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign rotatable bonds.

    • Assign partial charges.

    • Save the prepared ligand in the PDBQT format.[12]

Step 2: Docking Simulation

  • Grid Box Definition:

    • Load the prepared protein and ligand into AutoDock Tools.

    • Define a grid box that encompasses the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its location.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Running the Docking: Execute the docking simulation using AutoDock Vina from the command line: vina --config conf.txt --log log.txt

Step 3: Analysis of Results

  • Binding Affinity: The primary output of AutoDock Vina is a binding affinity score in kcal/mol. More negative values indicate a stronger predicted binding.

  • Pose Analysis: Vina will generate multiple binding poses (conformations) of the ligand within the protein's active site.

  • Visualization of Interactions:

    • Load the protein and the docked ligand poses into a visualization tool like PyMOL or BIOVIA Discovery Studio.[12]

    • Analyze the interactions between the ligand and the protein's amino acid residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway involving a generic protein kinase that could be a target for this compound.

G Generic Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Protein Kinase Receptor->Kinase Substrate Substrate Protein Kinase->Substrate ATP ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation, Survival) PhosphoSubstrate->Response Inhibitor This compound Inhibitor->Kinase

Caption: Inhibition of a kinase signaling pathway by a small molecule.

Conclusion

Computational docking is a valuable in silico tool for hypothesis generation in the early stages of drug discovery. This guide provides a robust framework for researchers to investigate the potential interactions of this compound with various therapeutically relevant protein targets. The predicted binding affinities and interaction patterns can guide the selection of this compound for further experimental validation, ultimately contributing to the development of novel therapeutics.

References

Developing Derivatives of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel derivatives based on the 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine scaffold. The focus is on improving bioactivity, particularly in the context of kinase inhibition and anti-proliferative effects, which are key areas in modern drug discovery. The pyrazolo[1,5-a]pyridine and the structurally similar pyrazolo[1,5-a]pyrimidine cores are privileged scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1] Derivatives of these core structures have shown potent inhibitory activity against various protein kinases, making them promising candidates for the development of targeted therapies, especially in oncology.[1][2]

Rationale for Derivative Development

The this compound scaffold serves as a foundational structure for the design of potent and selective kinase inhibitors. The rationale for developing derivatives of this core is to systematically explore the structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic properties. Key areas for modification include substitutions on the phenyl ring and the pyridine ring of the core structure. These modifications can influence the compound's interaction with the target protein's binding site, as well as its solubility, metabolic stability, and cell permeability.

For instance, substitutions at the 3-, 5-, and 7-positions of the pyrazolo[1,5-a]pyrimidine ring system have been shown to significantly impact binding affinity to protein kinases through various interactions such as hydrogen bonding, hydrophobic interactions, and π–π stacking.[1] Similar principles can be applied to the this compound scaffold to optimize its biological activity.

Key Biological Targets and Signaling Pathways

Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine scaffolds have been identified as potent inhibitors of several key protein kinases involved in cancer cell proliferation, survival, and angiogenesis.

Key Protein Kinase Targets:

  • Tropomyosin Receptor Kinases (Trk): TrkA, TrkB, and TrkC are involved in neuronal development and have been identified as oncogenic drivers in various cancers when subject to fusion events.[3]

  • Pim-1 Kinase: An oncogenic serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis.[2]

  • Phosphoinositide 3-Kinases (PI3K): A family of lipid kinases involved in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[4][5]

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.[6]

  • SRC Family Kinases (SFKs): Non-receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.

The inhibition of these kinases can disrupt critical signaling pathways within cancer cells, leading to cell cycle arrest and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., Trk, EGFR) Growth_Factor->RTK PI3K PI3K RTK->PI3K SRC SRC RTK->SRC AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Cell_Proliferation SRC->Cell_Proliferation Pim-1 Pim-1 Pim-1->Cell_Proliferation Apoptosis Apoptosis Pim-1->Apoptosis Inhibition of Apoptosis Pyrazolo_Pyridine_Derivative 3-Methyl-2-phenyl- pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Pyridine_Derivative->RTK Pyrazolo_Pyridine_Derivative->PI3K Pyrazolo_Pyridine_Derivative->SRC Pyrazolo_Pyridine_Derivative->Pim-1 Synthesis_Workflow Start Substituted Pyridine Step1 N-amination (e.g., with MSH) Start->Step1 Intermediate1 N-aminopyridinium salt Step1->Intermediate1 Step2 1,3-Dipolar Cycloaddition with substituted alkyne Intermediate1->Step2 Intermediate2 Pyrazolo[1,5-a]pyridine carboxylate ester Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 Pyrazolo[1,5-a]pyridine carboxylic acid Step3->Intermediate3 Step4 Amidation with various amines Intermediate3->Step4 End Final Pyrazolo[1,5-a]pyridine -3-carboxamide Derivatives Step4->End Kinase_Assay_Workflow Start Prepare reagents: - Kinase enzyme - Substrate (e.g., peptide) - ATP - Test compound dilutions Step1 Add kinase and test compound to microplate wells Start->Step1 Step2 Incubate to allow compound-enzyme binding Step1->Step2 Step3 Initiate reaction by adding ATP and substrate Step2->Step3 Step4 Incubate at optimal temperature Step3->Step4 Step5 Stop the reaction Step4->Step5 Step6 Detect kinase activity (e.g., luminescence, fluorescence) Step5->Step6 End Calculate IC50 values Step6->End

References

Application Notes and Protocols for the Purification and Analysis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-2-phenylpyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in compounds exhibiting a wide range of biological activities.[1][2] Accurate purification and comprehensive analysis are critical steps in the synthesis and characterization of this and related compounds to ensure purity, confirm identity, and enable further biological evaluation.

These application notes provide detailed protocols for the purification and analysis of this compound using common laboratory techniques such as recrystallization, High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[3]

PropertyValue
Molecular FormulaC₁₄H₁₂N₂
Molecular Weight208.26 g/mol
Exact Mass208.100048391 Da
AppearanceCrystalline solid (typical for this class)
Melting PointNot explicitly reported, but related compounds have melting points in the range of 150-230°C.[4][5]

Purification Protocols

Purification of this compound is essential to remove unreacted starting materials, byproducts, and other impurities. Recrystallization is a common and effective method for purifying solid organic compounds.

Protocol 1: Recrystallization

Objective: To purify crude this compound to a high degree of purity.

Materials:

  • Crude this compound

  • Ethanol (EtOH)

  • Dioxane

  • Distilled water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture. Based on procedures for similar compounds, a mixture of ethanol and dioxane (e.g., 5:1 or 4:1 v/v) is a good starting point.[4]

  • Heat the solvent to boiling and slowly add it to the flask containing the crude compound until it is completely dissolved.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities or activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystals should start to form.

  • To maximize crystal formation, the flask can be placed in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflow:

Figure 1. General Workflow for Purification crude Crude Product dissolve Dissolve in Hot Solvent (e.g., EtOH/Dioxane) crude->dissolve filter Hot Filtration (Remove Insolubles) dissolve->filter crystallize Slow Cooling & Crystallization filter->crystallize isolate Isolate Crystals (Vacuum Filtration) crystallize->isolate dry Dry Under Vacuum isolate->dry pure Pure Crystalline Product dry->pure

Caption: General Workflow for Purification.

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and can also be used for purification on a larger scale.[6][7]

Protocol 2: Reversed-Phase HPLC for Purity Analysis

Objective: To determine the purity of a sample of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water, both containing 0.1% formic acid. Start with a lower percentage of acetonitrile and gradually increase.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature 25-30 °C

Procedure:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the specified conditions.

  • Inject the sample and record the chromatogram.

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of this compound.[4][8][9]

Protocol 3: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation and Sample Preparation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Sample (~5-10 mg)

Procedure:

  • Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Acquire the ¹³C NMR spectrum.

  • Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H).

  • Analyze the chemical shifts, coupling constants, and integration to confirm the structure.

Expected ¹H and ¹³C NMR Data:

¹H NMR (Expected)Chemical Shift (ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.2 - 8.6m9HPhenyl and Pyridine rings
Methyl Protons~2.4s3H-CH₃
¹³C NMR (Expected)Chemical Shift (ppm)Assignment
Aromatic Carbons110 - 160Phenyl and Pyridine rings
Methyl Carbon~20-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.[4][11]

Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight of this compound.

Instrumentation and Conditions:

  • Mass spectrometer with an ESI source

  • Mobile phase (e.g., acetonitrile/water with 0.1% formic acid)

Procedure:

  • Prepare a dilute solution of the sample in the mobile phase (approximately 10-100 µg/mL).

  • Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.

  • Acquire the mass spectrum in positive ion mode.

  • Look for the protonated molecular ion [M+H]⁺.

Expected Mass Spectral Data:

IonCalculated m/z
[M+H]⁺209.1073

Visualization of Analytical Workflow:

Figure 2. Workflow for Structural Analysis and Purity Assessment cluster_0 Primary Analysis cluster_1 Data Interpretation sample Purified Sample hplc HPLC Analysis sample->hplc nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms purity Purity Assessment (>95%) hplc->purity structure Structural Confirmation nmr->structure mw Molecular Weight Confirmation ms->mw final_approval Compound Approved for Further Studies

Caption: Workflow for Structural Analysis and Purity Assessment.

Summary of Analytical Data

The following table summarizes the key analytical data that should be obtained for a pure sample of this compound.

Analytical TechniqueParameterExpected Result
HPLC Purity>95% (single major peak)
¹H NMR Chemical ShiftsAromatic protons (7.2-8.6 ppm), Methyl protons (~2.4 ppm)
IntegrationConsistent with 12 protons (9 aromatic, 3 methyl)
¹³C NMR Chemical ShiftsAromatic carbons (110-160 ppm), Methyl carbon (~20 ppm)
MS (ESI+) [M+H]⁺m/z ≈ 209.11

By following these detailed protocols, researchers can confidently purify and analyze this compound, ensuring the quality and integrity of the compound for subsequent research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reaction Conditions: The reaction conditions are critical for a successful synthesis. An inefficient method has been developed for the synthesis of uniquely substituted pyrazolo[1,5-a]pyridine derivatives which involves acetic acid and molecular oxygen promoted cross-dehydrogenative coupling reactions.[1][2] In one instance, the presence of acetic acid in ethanol under an air atmosphere resulted in a 34% yield of a pyrazolo[1,5-a]pyridine derivative.[1] Optimizing temperature, solvent, and reaction time is crucial. For example, a sonochemical approach for a related pyrazolo[1,5-a]pyridine synthesis demonstrated a significant yield increase from 54% under conventional heating to 69% under sonication.[3]

  • Starting Material Quality: Ensure the purity of your starting materials, such as the corresponding N-aminopyridine and the alkyne or alkene. Impurities can lead to side reactions and a decrease in the desired product.

  • Atmosphere: Some synthetic methods are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation of reagents and intermediates. However, some methods, like the cross-dehydrogenative coupling, specifically utilize an oxygen atmosphere.[1][2]

Q2: I am observing the formation of significant side products. How can I improve the selectivity of the reaction?

A2: Side product formation is a common challenge. Here are some strategies to enhance selectivity:

  • Choice of Catalyst: While some modern methods are catalyst-free, the choice of catalyst can be critical in other approaches. For other related heterocyclic syntheses, nonmetal catalysts such as iodine, rose bengal, and phenyliodonium diacetate have been used.[1]

  • Reaction Mechanism: Understanding the reaction mechanism can help in minimizing side reactions. For instance, in the [3+2] cycloaddition of N-iminopyridinium ylides, the regioselectivity can be influenced by the electronic properties of the substituents on both the ylide and the dipolarophile.

  • Temperature Control: Running the reaction at a lower temperature can sometimes suppress the rates of side reactions more than the desired reaction, thus improving selectivity.

Q3: I am having difficulty purifying the final product. What purification strategies are recommended?

A3: Purification can be challenging due to the presence of structurally similar impurities.

  • Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The provided literature frequently mentions recrystallization from solvents like ethanol, dioxane, or mixtures thereof to obtain pure crystalline products.[1][2]

  • Chromatography: Column chromatography using silica gel is a standard method for separating organic compounds. The choice of eluent system is critical and may require some optimization to achieve good separation between the desired product and any impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare pyrazolo[1,5-a]pyridines?

A1: The most prevalent methods for synthesizing the pyrazolo[1,5-a]pyridine core include:

  • [3+2] Cycloaddition: This is a widely used method involving the reaction of N-iminopyridinium ylides with alkenes or alkynes.[2]

  • Cross-dehydrogenative Coupling (CDC): This approach involves the coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by agents like acetic acid and molecular oxygen.[1][2]

  • Sonochemical Synthesis: A scalable and eco-friendly approach that utilizes ultrasound to promote the [3+2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines.[3]

Q2: Are there any safety precautions I should be aware of during the synthesis?

A2: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Some reagents used in the synthesis may be toxic or flammable, so it is essential to handle them in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: Can the reaction conditions be scaled up for larger-scale synthesis?

A3: Yes, many of the reported synthetic methods can be scaled up. However, direct scaling may not always be straightforward. It is advisable to perform a pilot reaction at an intermediate scale to identify any potential issues with heat transfer, mixing, or reaction kinetics. The sonochemical synthesis method is noted for its scalability.[3]

Experimental Protocols

General Procedure for the Preparation of Pyrazolo[1,5-a]pyridines via Cross-dehydrogenative Coupling

A solution of 1-amino-2-imino-pyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) under an O2 atmosphere (1 atm) is stirred at 130 °C for 18 hours. Upon cooling to room temperature, the formed crystals are collected by filtration and recrystallized from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyridine.[1][2]

General Procedure for Sonochemical Synthesis of Pyrazolo[1,5-a]pyridine Derivatives

An equimolar mixture of a 1-amino-2(1H)-pyridine-2-imine derivative (5 mmol) and an alkyne or alkene (5 mmol) is sonicated in a suitable solvent (e.g., ethanol, 25 mL) at 85 °C. The reaction progress is monitored, and upon completion, the product is isolated and purified.[3]

Data Presentation

Table 1: Comparison of Yields for Different Pyrazolo[1,5-a]pyridine Syntheses

Synthesis MethodReactantsCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
Cross-dehydrogenative Coupling1-amino-2-imino-pyridines, 1,3-dicarbonyl compoundsAcetic acid, O₂Ethanol1301872-94[1][2]
Sonochemical [3+2] Cycloaddition1-amino-2(1H)-pyridine-2-imine derivative, Dimethyl acetylenedicarboxylateNoneEthanol85-69[3]
Conventional Heating [3+2] Cycloaddition1-amino-2(1H)-pyridine-2-imine derivative, Dimethyl acetylenedicarboxylateNoneEthanol85-54[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Select Synthesis Route reagents Prepare Starting Materials (N-aminopyridine, alkyne/alkene) start->reagents conditions Set Reaction Conditions (Solvent, Temperature, Atmosphere) reagents->conditions reaction Run Synthesis Reaction conditions->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (Crystallization, Chromatography) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end Obtain Pure Product characterize->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield cluster_selectivity Side Products cluster_purification Purification Issues start Low Yield or Side Products? check_conditions Check Reaction Conditions (Temp, Time, Solvent) start->check_conditions Low Yield change_catalyst Optimize Catalyst start->change_catalyst Side Products check_reagents Verify Starting Material Purity check_conditions->check_reagents check_atmosphere Ensure Proper Atmosphere (Inert vs. O2) check_reagents->check_atmosphere end_node Improved Synthesis check_atmosphere->end_node adjust_temp Adjust Reaction Temperature change_catalyst->adjust_temp modify_reagents Modify Reagent Stoichiometry adjust_temp->modify_reagents modify_reagents->end_node recrystallize Recrystallization with Different Solvents chromatography Optimize Column Chromatography Conditions recrystallize->chromatography chromatography->end_node Successful Purification purification_issue Purification Difficulty? end_node->purification_issue purification_issue->recrystallize

Caption: Troubleshooting decision tree for pyrazolo[1,5-a]pyridine synthesis.

References

Technical Support Center: Synthesis of Substituted Pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyrazolo[1,5-a]pyridines.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of pyrazolo[1,5-a]pyridines, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I observing low yields in my pyrazolo[1,5-a]pyridine synthesis?

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The reaction conditions, including temperature, solvent, and catalyst, may not be optimal for your specific substrates.

    • Solution: A systematic optimization of reaction conditions is crucial. For instance, in the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines, microwave-assisted synthesis has been shown to significantly enhance reaction rates and yields.[1] Consider screening different solvents and catalysts. For the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, acetic acid is a common solvent, but others like DMF with a catalytic amount of KOH have also been used effectively.[2]

  • Poor Reactivity of Starting Materials: The electronic and steric properties of the substituents on your starting materials can significantly impact their reactivity.

    • Solution: Modification of the starting materials might be necessary. For example, the reactivity of β-dicarbonyl compounds can vary, and some may require harsher conditions or the use of a more active catalyst to achieve good yields.[1]

  • Formation of Side Products: Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze the crude reaction mixture to identify major byproducts. Understanding the structure of these side products can provide insights into the competing reaction pathways. Adjusting the reaction conditions, such as temperature or the order of addition of reagents, can help to minimize side reactions. In some cases, using a different synthetic route might be necessary. For example, a cross-dehydrogenative coupling (CDC) reaction between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds has been developed as an alternative route.[3][4]

  • Product Degradation: The desired pyrazolo[1,5-a]pyridine derivative might be unstable under the reaction or work-up conditions.

    • Solution: If product degradation is suspected, consider milder reaction conditions or a modified work-up procedure. For instance, avoid strongly acidic or basic conditions during extraction and purification if your product is sensitive to them.

Question 2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

Potential Causes and Solutions:

  • Ambident Nucleophilicity/Electrophilicity of Reactants: Unsymmetrical reagents can react at different sites, leading to a mixture of regioisomers. For example, the reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can potentially yield two different pyrazolo[1,5-a]pyrimidine isomers.

    • Solution: The choice of catalyst and reaction conditions can influence regioselectivity. For instance, in the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds, regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines has been reported.[1] In some cases, one isomer may be thermodynamically more stable, and prolonged reaction times or higher temperatures might favor its formation. Careful analysis of the literature for similar substrate combinations can provide guidance on achieving the desired regioselectivity. Single-crystal X-ray analysis is often used to definitively determine the structure of the obtained isomer.[2]

Question 3: My product is difficult to purify. What strategies can I employ?

Potential Causes and Solutions:

  • Similar Polarity of Product and Byproducts: If the desired product and major impurities have similar polarities, separation by column chromatography can be challenging.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

      • Derivative Formation: In some cases, it might be possible to selectively react the product or the impurity to form a derivative with a significantly different polarity, facilitating separation. The derivative can then be converted back to the desired product.

      • Alternative Chromatographic Techniques: Consider using different stationary phases (e.g., alumina, reversed-phase silica) or chromatographic techniques like preparative HPLC if standard silica gel chromatography is ineffective.

  • Poor Solubility: The product may have poor solubility in common organic solvents, making purification and characterization difficult.

    • Solution: To address solubility issues, solubilizing functionalities can be incorporated into the molecular design. For example, the introduction of basic amines via ether linkages to an aryl ring has been used to improve the solubility of pyrazolo[1,5-a]pyrimidine derivatives.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to substituted pyrazolo[1,5-a]pyridines?

The most common synthetic strategies include:

  • [3+2] Cycloaddition Reactions: This is a widely used method involving the reaction of N-aminopyridinium ylides with alkynes or alkenes.[4][5]

  • Condensation Reactions: The condensation of 5-aminopyrazoles with various 1,3-bielectrophilic reagents such as 1,3-dicarbonyl compounds, α,β-unsaturated ketones, and enaminones is a versatile approach.[1][2]

  • Cross-Dehydrogenative Coupling (CDC) Reactions: This newer strategy involves the direct coupling of N-amino-2-iminopyridines with β-ketoesters and β-diketones.[4]

  • Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation can significantly accelerate reaction times and improve yields for many synthetic transformations leading to pyrazolo[1,5-a]pyridines.[1][2]

Q2: Are there any specific safety precautions I should take during the synthesis?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. Specific precautions may be necessary depending on the reagents used. For example:

  • Hydrazine derivatives: Many hydrazine compounds are toxic and potentially carcinogenic. Handle them with appropriate personal protective equipment in a well-ventilated fume hood.

  • Strong acids and bases: Reagents like phosphorus oxychloride (POCl3), sulfuric acid, and strong bases should be handled with care, as they are corrosive.

  • High-pressure reactions: If performing reactions under pressure, ensure that the equipment is properly rated and maintained.

Q3: How can I confirm the structure of my synthesized pyrazolo[1,5-a]pyridine?

A combination of spectroscopic techniques is typically used for structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for determining the overall structure and substitution pattern.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[3]

  • Infrared (IR) Spectroscopy: Helps to identify the presence of specific functional groups (e.g., C=O, N-H, C≡N).[3]

  • Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation if a suitable crystal can be obtained.[2]

Data Presentation

Table 1: Comparison of Yields for Pyrazolo[1,5-a]pyridine Synthesis under Different Conditions.

EntryStarting Material 1Starting Material 2Catalyst/SolventConditionsYield (%)Reference
15-Amino-1H-pyrazoleEnaminone derivativeEthanolRefluxModerate to high[2]
25-AminopyrazolesChalconesKOH/DMF-Good to excellent[2]
35-Aminopyrazole2-ArylmalondialdehydesAcidic conditions-40-60[2]
45-Aminopyrazole2-Arylmalondialdehydes-Microwave (10 min, 170 °C)>80[2]
5N-amino-2-imino-pyridines1,3-dicarbonyl compoundsAcetic acid/Ethanol130 °C, 18 h, O2 atm81-94[3][4]
61-amino-2(1H)-pyridine-2-imineDialkyl acetylenedicarboxylateAcetonitrileSonication (85 °C, 110 W)92[6]
71-amino-2(1H)-pyridine-2-imineDialkyl acetylenedicarboxylateAcetonitrileConventional heating (85 °C)70[6]

Experimental Protocols

General Procedure for the Acetic Acid and O₂-Promoted Synthesis of Pyrazolo[1,5-a]pyridines [4]

  • In separate flasks, prepare solutions of the 1-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL).

  • Add acetic acid (1.08 g, 6 equivalents) to the solution of the 1,3-dicarbonyl compound.

  • Combine the two solutions in a reaction vessel equipped with a magnetic stirrer.

  • Place the reaction vessel under an O₂ atmosphere (1 atm).

  • Stir the reaction mixture at 130 °C for 18 hours.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine derivative.

Mandatory Visualization

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagent1 1-Amino-2-imino-pyridine in Ethanol start->reagent1 reagent2 1,3-Dicarbonyl Compound in Ethanol + Acetic Acid start->reagent2 combine Combine Reactants reagent1->combine reagent2->combine react Stir at 130°C, 18h under O2 atmosphere combine->react concentrate Concentrate react->concentrate purify Column Chromatography concentrate->purify end Final Product purify->end

Caption: Workflow for the synthesis of pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Yield or Side Product Formation cause1 Suboptimal Conditions problem->cause1 cause2 Poor Reactivity problem->cause2 cause3 Side Reactions problem->cause3 cause4 Product Degradation problem->cause4 solution1 Optimize Temperature, Solvent, Catalyst cause1->solution1 Address with solution2 Modify Starting Materials cause2->solution2 Address with solution3 Analyze Byproducts & Adjust Conditions cause3->solution3 Address with solution4 Use Milder Work-up cause4->solution4 Address with result Improved Yield and Purity solution1->result solution2->result solution3->result solution4->result

Caption: Troubleshooting logic for addressing low yields in pyrazolo[1,5-a]pyridine synthesis.

References

Technical Support Center: Synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, helping you to identify potential causes and implement effective solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction is heated to the appropriate temperature (e.g., 130°C in ethanol) for a sufficient duration (e.g., 18 hours).[1] - Check the purity of starting materials (N-aminopyridine and 1,3-dicarbonyl compounds).
Suboptimal reaction conditions.- The use of acetic acid as a promoter is crucial for the reaction to proceed.[1] - An atmosphere of molecular oxygen can significantly improve the yield compared to air.[1]
Formation of[1][2][3]triazolo[1,5-a]pyridine byproduct Excess acetic acid.The amount of acetic acid should be carefully controlled. It is recommended to maintain the loading of acetic acid at a maximum of 6 equivalents to prevent the formation of this undesired byproduct.[1]
Reaction conditions favoring alternative cyclization.The cyclization pattern of 2-pyridylhydrazones can be sensitive to substituents and reaction conditions, potentially leading to different heterocyclic systems.[4]
Difficulty in Product Purification Presence of unreacted starting materials.Monitor the reaction progress using techniques like TLC to ensure complete consumption of the limiting reagent.
Similar polarity of product and byproducts.Employ appropriate purification techniques such as column chromatography with a suitable solvent system or recrystallization from a solvent mixture (e.g., EtOH/dioxane).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of pyrazolo[1,5-a]pyridines?

A1: The most common synthetic route involves the intermolecular [3+2] cycloaddition of N-aminopyridines with 1,3-dicarbonyl compounds.[2] The proposed mechanism involves an acetic acid-promoted oxidative C(sp3)–C(sp2) dehydrogenative coupling, followed by a dehydrative cyclization under catalyst-free conditions.[1][2]

Q2: What are the key reagents and conditions for the synthesis of this compound derivatives?

A2: A typical synthesis involves the reaction of an N-amino-2-iminopyridine with a β-ketoester or β-diketone (like ethyl acetoacetate or ethyl benzoylacetate) in a solvent such as ethanol.[1][2] The reaction is promoted by acetic acid and molecular oxygen, typically carried out at elevated temperatures (e.g., 130°C).[1]

Q3: What is the most common side reaction observed in this synthesis?

A3: A significant side reaction is the formation of[1][2][3]triazolo[1,5-a]pyridine derivatives.[1][2] This can occur, for instance, when an excess of acetic acid is used.[1]

Q4: How can I confirm the structure of my final product?

A4: The structure of the synthesized pyrazolo[1,5-a]pyridine derivatives can be confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.[1][2] X-ray crystallographic analysis can provide definitive structural proof.[1]

Experimental Protocols

General Procedure for the Preparation of Pyrazolo[1,5-a]pyridines

A solution of an N-amino-2-imino-pyridine (3 mmol) and a 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) is prepared. The mixture is stirred at 130°C for 18 hours under an O2 atmosphere (1 atm). Upon cooling to room temperature, the crystalline product that forms is collected by filtration and recrystallized from an appropriate solvent to yield the pure pyrazolo[1,5-a]pyridine.[1]

Quantitative Data Summary

The following table summarizes the yields of various substituted pyrazolo[1,5-a]pyridine derivatives synthesized using the general protocol described above.

Compound Substituents Yield (%) Reference
4aR1=Me, R2=Ph, R3=COOEt, R4=CN, R5=NH294[1]
4cR1=Me, R2=4-MeOPh, R3=COOEt, R4=CN, R5=NH288[1]
4dR1=Me, R2=4-ClPh, R3=COOEt, R4=CN, R5=NH290[1]
4gR1=Ph, R2=Ph, R3=COOEt, R4=CN, R5=NH282[1]
4jR1=Ph, R2=4-ClPh, R3=COOEt, R4=CN, R5=NH276[1]
4kR1=Ph, R2=4-BrPh, R3=COOEt, R4=CN, R5=NH277[1]
4nR1=Et, R2=4-MePh, R3=COOMe, R4=CN, R5=NH291[1]
4oR1=Et, R2=4-MeOPh, R3=COOMe, R4=CN, R5=NH284[1]
4pR1=Et, R2=4-ClPh, R3=COOMe, R4=CN, R5=NH293[1]
4rR1=Me, R2=Ph, R3=COMe, R4=CN, R5=NH281[2]

Visualizations

Synthesis_Pathway reagents N-Aminopyridine + 1,3-Dicarbonyl Compound intermediate Intermediate reagents->intermediate AcOH, O2, EtOH, 130°C product This compound intermediate->product Dehydrative Cyclization

Caption: Synthesis pathway for this compound.

Side_Reaction start N-Aminopyridine side_product [1,2,4]Triazolo[1,5-a]pyridine start->side_product Excess Acetic Acid

Caption: Formation of a common triazolo byproduct.

Troubleshooting_Workflow start Low or No Product Yield? check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions Yes side_reaction Byproduct Formation? start->side_reaction No check_reagents Check Reagent Purity and Stoichiometry check_conditions->check_reagents check_reagents->side_reaction adjust_acid Reduce Acetic Acid Concentration side_reaction->adjust_acid Yes purification Optimize Purification (Chromatography, Recrystallization) side_reaction->purification No success Successful Synthesis adjust_acid->success purification->success

Caption: A workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Pyrazolo[1,5-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of pyrazolo[1,5-a]pyridines.

Troubleshooting Guide & FAQs

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in pyrazolo[1,5-a]pyridine synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the purity of your N-aminopyridine derivatives and your coupling partner (e.g., 1,3-dicarbonyl compounds, alkynes, or alkenes). Impurities can interfere with the reaction.

  • Atmosphere Control: For oxidative cross-dehydrogenative coupling (CDC) reactions, the presence of oxygen is often crucial. Running the reaction under an oxygen atmosphere (1 atm) instead of air can significantly improve yields. Conversely, if the reaction is sensitive to air or moisture, ensure an inert atmosphere (e.g., Argon or Nitrogen).[1]

  • Solvent Choice: The choice of solvent can greatly influence the reaction outcome. While ethanol is commonly used, exploring other solvents like acetonitrile may be beneficial depending on the specific reaction.

  • Reaction Temperature: Inadequate or excessive temperature can be detrimental. Optimize the temperature based on the specific protocol. For instance, some CDC reactions require high temperatures (e.g., 130 °C), while other cycloaddition reactions can proceed at room temperature.[1][2]

  • Catalyst/Acid Loading: If your reaction is acid-catalyzed (e.g., using acetic acid), the amount of acid is critical. For some reactions, increasing the equivalents of a weaker acid like acetic acid is more effective than using catalytic amounts of a strong Brønsted acid.[1][3]

  • Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing the formation of multiple products or regioisomers. How can I improve the regioselectivity of my reaction?

A2: Lack of regioselectivity is a known challenge, particularly when using asymmetric starting materials.[4]

  • Choice of Starting Materials: The structure of your reactants plays a key role. The use of asymmetric N-aminopyridine salts can sometimes lead to the formation of two regioisomers.[4] Carefully selecting or modifying your starting materials can direct the reaction towards the desired isomer.

  • Reaction Conditions: Fine-tuning the reaction conditions, such as solvent, temperature, and catalyst, can influence the regioselectivity. It is advisable to screen a range of conditions to find the optimal set for your specific substrates.

  • Synthetic Strategy: Consider alternative synthetic routes that offer better regiocontrol. For example, methods involving a [3+2] cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes have been reported to be regioselective.[2]

Q3: My reaction is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Activation: In acid-catalyzed reactions, ensure that the catalyst is active and present in the correct amount. For example, in the reaction of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, acetic acid activates the N-amino-2-iminopyridine for nucleophilic addition.[1][3]

  • Decomposition of Reagents: One or more of your starting materials might be degrading under the reaction conditions. You can check the stability of your reagents under the reaction conditions (e.g., by heating a solution of the starting material in the reaction solvent and monitoring for decomposition).

  • Reaction Equilibrium: The reaction may be reversible and have reached equilibrium. In such cases, you might need to remove a byproduct to drive the reaction forward. For example, in reactions that produce water, using a Dean-Stark apparatus or molecular sieves can be beneficial.

Q4: I am seeing an unexpected side product. What could it be and how can I avoid it?

A4: The formation of side products can be a result of side reactions involving your starting materials or intermediates.

  • Acid-Induced Side Reactions: When using strong Brønsted acids like trifluoroacetic acid (TFA), increasing the loading above certain equivalents can lead to a side reaction with the N-aminopyridine starting material.[1][3] If you suspect this, consider using a weaker acid or optimizing the amount of the strong acid.

  • Self-Condensation: The starting materials, particularly 1,3-dicarbonyl compounds, can undergo self-condensation under certain conditions. Adjusting the reaction temperature or the rate of addition of reagents might help minimize this.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Pyrazolo[1,5-a]pyridine 4a from N-aminopyridine 1a and Ethyl Acetoacetate 2a [1]

EntryAcid (Equivalents)AtmosphereTemperature (°C)Time (h)Yield (%)
1Acetic Acid (1)Air1301873
2Acetic Acid (2)Air1301880
3Acetic Acid (4)Air1301885
4Acetic Acid (6)O₂1301894
5Acetic Acid (6)Ar130186
6p-TSA (0.1)O₂1301845
7p-TSA (1)O₂1301860
8TFA (0.1)O₂1301855
9TFA (1)O₂1301870

Reaction conditions: N-amino-2-imino-pyridine 1a (3 mmol), ethyl acetoacetate (2a) (3 mmol), in ethanol (10 mL).

Experimental Protocols

General Procedure for the Acetic Acid and O₂-Promoted Synthesis of Pyrazolo[1,5-a]pyridines [1][3]

  • To a solution of the N-amino-2-iminopyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL), add acetic acid (6 equivalents, 1.08 g).

  • Stir the resulting solution under an oxygen atmosphere (1 atm, using a balloon).

  • Heat the reaction mixture to 130 °C and maintain for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid product forms, filter it off, wash with cold ethanol, and dry.

  • If no solid forms, evaporate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Side Products Observed check_purity Check Purity of Starting Materials start->check_purity optimize_atmosphere Optimize Reaction Atmosphere (O₂ vs. Inert) check_purity->optimize_atmosphere Purity OK optimize_temp Optimize Reaction Temperature optimize_atmosphere->optimize_temp optimize_catalyst Optimize Catalyst/Acid Loading and Type optimize_temp->optimize_catalyst check_time Monitor Reaction Time optimize_catalyst->check_time analyze_side_products Analyze Side Products (e.g., by NMR, MS) check_time->analyze_side_products consider_alt_route Consider Alternative Synthetic Route analyze_side_products->consider_alt_route Problem Persists successful_synthesis Successful Synthesis analyze_side_products->successful_synthesis Problem Solved consider_alt_route->successful_synthesis

Caption: Troubleshooting workflow for pyrazolo[1,5-a]pyridine synthesis.

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product N-amino-2-iminopyridine N-amino-2-iminopyridine Adduct_A Adduct A N-amino-2-iminopyridine->Adduct_A + Acetic Acid beta-dicarbonyl (enol form) beta-dicarbonyl (enol form) beta-dicarbonyl (enol form)->Adduct_A Intermediate_B Intermediate B Adduct_A->Intermediate_B + O₂ (Oxidative Dehydrogenation) Intermediate_C Intermediate C Intermediate_B->Intermediate_C Cyclization Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Intermediate_C->Pyrazolo_pyridine - H₂O

Caption: Plausible reaction mechanism for CDC synthesis.

References

Technical Support Center: Scale-up Synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine. It is intended for researchers, scientists, and drug development professionals experienced in chemical synthesis.

Experimental Protocol: Scale-up Synthesis

This protocol outlines a common method for the gram-scale synthesis of this compound, which involves the cyclocondensation of 2-amino-3-methylpyridine with 2-phenacylpyridine.

Step 1: Synthesis of N-(3-methylpyridin-2-yl)-2-phenyl-2-(pyridin-2-yl)ethan-1-amine (Intermediate)

  • To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or toluene (10 L/kg of limiting reagent) in a properly sized reactor, add 2-phenacylpyridine (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 80-110 °C, depending on the solvent) and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 6-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The intermediate is often used in the next step without isolation.

Step 2: Oxidative Cyclization to this compound

  • To the solution containing the intermediate from Step 1, add an oxidizing agent. A common choice is N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 30 °C. Other oxidizing agents like iodine in the presence of a base can also be used.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction for completion.

  • After completion, quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) or by column chromatography on silica gel.

Data Presentation

Table 1: Typical Reaction Parameters and Yields for Scale-up Synthesis

ParameterValueNotes
Scale100 gStarting from 2-amino-3-methylpyridine
SolventEthanol1 L
Reaction Temperature (Step 1)80 °C (Reflux)
Reaction Time (Step 1)8 hoursMonitor by LC-MS for completion
Oxidizing Agent (Step 2)N-Bromosuccinimide (NBS)1.1 equivalents
Reaction Temperature (Step 2)20-25 °C
Reaction Time (Step 2)3 hours
Purification MethodRecrystallizationEthanol/Water (9:1)
Typical Yield 75-85%
Purity (by HPLC) >98%

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction.- Ensure anhydrous conditions as moisture can affect the reaction. - Increase reaction time and continue monitoring. - Consider a higher boiling point solvent like toluene to increase the reaction temperature.
Side reactions.- Lower the reaction temperature slightly and increase the reaction time. - Ensure slow addition of reagents.
Formation of Impurities in Step 2 Over-oxidation or side reactions with the oxidizing agent.- Add the oxidizing agent portion-wise and maintain strict temperature control. - Use a milder oxidizing agent if over-oxidation is a persistent issue. - Ensure efficient stirring to avoid localized high concentrations of the oxidizing agent.
Incomplete cyclization.- Increase the reaction time for the cyclization step. - Ensure the stoichiometry of the oxidizing agent is correct.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize easily.- Try different solvent systems for recrystallization. A co-solvent system might be effective. - If recrystallization fails, column chromatography is a reliable alternative. - Seeding with a small crystal of pure product can induce crystallization.
Product is contaminated with starting materials.- Optimize the stoichiometry in Step 1 to ensure the limiting reagent is fully consumed. - Improve the efficiency of the work-up and extraction steps.
Reaction does not go to completion Insufficient heating or reaction time.- Verify the internal temperature of the reactor. - Extend the reaction time and continue to monitor.
Deactivated reagents.- Use freshly opened or properly stored reagents. Check the purity of starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this scale-up synthesis?

A1: Pyridine and its derivatives can be harmful.[1] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] When using N-bromosuccinimide (NBS), be aware that it is a lachrymator and should be handled with care. The reaction can be exothermic, especially during the addition of the oxidizing agent, so proper temperature control is crucial to prevent runaway reactions.

Q2: Can alternative oxidizing agents be used in Step 2?

A2: Yes, other oxidizing systems can be employed. For instance, iodine in the presence of a base like potassium carbonate or triethylamine is a common alternative. The choice of oxidant may influence the reaction conditions and the impurity profile, so optimization studies are recommended when deviating from the established protocol.

Q3: How can the progress of the reaction be monitored effectively at a larger scale?

A3: For large-scale reactions, in-process control (IPC) using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Small aliquots of the reaction mixture can be withdrawn at regular intervals to monitor the consumption of starting materials and the formation of the product and any significant impurities.

Q4: What are the common impurities encountered in this synthesis?

A4: Common impurities may include unreacted starting materials (2-amino-3-methylpyridine and 2-phenacylpyridine), the intermediate from Step 1 if the cyclization is incomplete, and potentially over-brominated or other side-products from the oxidation step. The impurity profile should be carefully characterized using analytical techniques like LC-MS and NMR.

Q5: Are there any considerations for the choice of solvent at a larger scale?

A5: When scaling up, the choice of solvent should consider not only the reaction performance but also factors like cost, safety (flash point), and environmental impact. Ethanol and toluene are common choices. Ensure the solvent is of an appropriate grade and sufficiently dry, as water can interfere with the reaction.

Visualizations

Scale_up_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Oxidative Cyclization cluster_step3 Step 3: Work-up and Purification start 2-amino-3-methylpyridine + 2-phenacylpyridine in Ethanol reflux Reflux (80°C, 8h) start->reflux Heat intermediate Intermediate Solution reflux->intermediate ts1 Low Yield? reflux->ts1 add_nbs Add NBS (portion-wise, <30°C) intermediate->add_nbs stir Stir at RT (3h) add_nbs->stir quench Quench (Na2S2O3) stir->quench ts2 Impurities? stir->ts2 extract Extraction (DCM) quench->extract dry Dry and Concentrate extract->dry purify Recrystallization (Ethanol/Water) dry->purify final_product This compound purify->final_product ts3 Purification Issues? purify->ts3

Caption: Workflow for the scale-up synthesis of this compound.

References

addressing poor reproducibility in biological assays with 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor reproducibility in biological assays involving 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine.

I. Compound Properties and Handling

Proper handling and storage of this compound are critical for obtaining reproducible results. Below is a summary of its key physicochemical properties and recommendations for handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂PubChem
Molecular Weight 208.26 g/mol PubChem[1]
XLogP3 3.1PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]

FAQs: Compound Handling and Storage

Q1: How should I dissolve this compound for use in cell-based assays?

A1: Based on its XLogP3 value of 3.1, this compound is predicted to have low aqueous solubility. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). For working solutions, dilute the DMSO stock in your cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the assay is low, typically less than 0.5%.

Q2: What are the recommended storage conditions for the compound stock solution?

A2: Store the DMSO stock solution of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the stock solution from light to prevent potential photodegradation.

Q3: I am observing lot-to-lot variability with the compound. What could be the cause and how can I mitigate it?

A3: Lot-to-lot variability can arise from differences in purity, isomeric composition, or the presence of trace impurities from the synthesis process.[2][3][4][5][6] To mitigate this, it is crucial to:

  • Source from a reputable supplier: Ensure the supplier provides a certificate of analysis (CoA) with detailed purity information for each lot.

  • Perform in-house quality control: If possible, verify the identity and purity of each new lot using techniques like NMR or mass spectrometry.

  • Qualify each new lot: Before use in large-scale experiments, test each new lot in a small-scale pilot experiment to ensure it performs consistently with previous batches.

II. Troubleshooting Poor Reproducibility in Biological Assays

Inconsistent results in biological assays are a common challenge. This section provides a systematic approach to troubleshooting issues when using this compound.

Diagram 1: General Troubleshooting Workflow

Troubleshooting_Workflow General Troubleshooting Workflow for Poor Reproducibility cluster_compound Compound-Related Checks cluster_assay Assay-Related Checks cluster_compound_specific Compound-Specific Issues A Poor Reproducibility Observed B Check Compound Handling and Storage A->B Start C Review Assay Protocol and Execution B->C If compound handling is correct B1 Correct Solvent? B->B1 B2 Proper Storage? B->B2 B3 Lot-to-Lot Variability? B->B3 D Investigate Compound-Specific Issues C->D If protocol is followed correctly C1 Consistent Cell Seeding? C->C1 C2 Reagent Quality? C->C2 C3 Consistent Incubation Times? C->C3 E Optimize Assay Conditions D->E If compound issues are suspected D1 Precipitation? D->D1 D2 Autofluorescence? D->D2 D3 Assay Interference? D->D3 F Validate with Orthogonal Assays E->F After optimization G Reproducible Results F->G If validated Cell_Viability_Workflow Workflow for MTT Cell Viability Assay A Seed Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with this compound B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Read Absorbance at 570 nm G->H Signaling_Pathway Hypothetical Signaling Pathway Modulated by the Compound Compound This compound KinaseA Kinase A Compound->KinaseA Inhibits KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse

References

Technical Support Center: Modifying 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine for Reduced Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine and its analogs. The focus is on strategies to mitigate off-target effects, a common challenge in kinase inhibitor development.

Frequently Asked Questions (FAQs)

Q1: What are the likely off-target effects of this compound?

A1: While a specific off-target profile for this compound is not extensively published, compounds with the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffold are known to be active against a range of protein kinases.[1] Therefore, off-target effects are likely to manifest as inhibition of other kinases beyond the primary target. For instance, derivatives of the closely related pyrazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of PI3K, Trk, and CK2 kinases.[2][3][4]

Q2: How can I determine the off-target profile of my this compound analog?

A2: A comprehensive off-target profile can be determined by screening your compound against a panel of kinases. This is typically done using in vitro kinase assays that measure the compound's ability to inhibit the activity of a wide range of kinases. Several commercial services offer kinase profiling panels that cover a significant portion of the human kinome.

Q3: What structural modifications can be made to the this compound scaffold to reduce off-target effects?

A3: Structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyrimidine compounds suggest that modifications at various positions of the heterocyclic core can significantly impact selectivity.[1] For example, in a series of PI3Kδ inhibitors, modifications of benzimidazole groups and amine subunits were shown to be crucial for activity and selectivity.[2] Similarly, for Trk inhibitors, the addition of a morpholine group at a specific position improved selectivity by reducing off-target effects.[3]

Q4: Are there specific assays to confirm the improved selectivity of my modified compound?

A4: Yes, after modifying your compound, you should perform comparative in vitro kinase inhibition assays. This involves determining the IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) for your primary target and a panel of relevant off-target kinases. A significant increase in the IC50 for off-targets relative to the on-target indicates improved selectivity.

Troubleshooting Guides

Issue 1: My compound shows significant inhibition of a closely related kinase.

Possible Cause: The ATP-binding pockets of the on-target and off-target kinases are highly homologous.

Troubleshooting Steps:

  • Computational Modeling: Utilize molecular docking studies to compare the binding mode of your compound in the active sites of both the on-target and off-target kinases. Identify subtle differences in the amino acid residues within the binding pocket.

  • Structure-Guided Modification: Based on the modeling, introduce chemical modifications to your compound that exploit these differences. For example, adding a bulky group that creates a steric clash in the off-target kinase's active site but is accommodated by the on-target's site.

  • Selectivity Assays: Synthesize the modified analogs and perform selectivity assays to confirm if the desired improvement in selectivity has been achieved.

Issue 2: The modified compound has reduced on-target potency.

Possible Cause: The modification that reduced off-target binding also negatively impacted a key interaction with the primary target.

Troubleshooting Steps:

  • Re-evaluate Binding Interactions: Analyze the co-crystal structure (if available) or docking pose of your modified compound with the on-target kinase. Identify which interactions were weakened or lost.

  • Iterative Optimization: Synthesize a small library of analogs with more conservative modifications at the same position to find a balance between restoring on-target potency and maintaining off-target selectivity.

  • Explore Other Positions: Consider making modifications at other positions on the scaffold that are less critical for on-target binding but may influence overall compound conformation and selectivity.

Data Presentation

The following tables summarize representative data for pyrazolo[1,5-a]pyrimidine derivatives, illustrating how chemical modifications can influence potency and selectivity against different kinase isoforms.

Table 1: Inhibition of PI3K Isoforms by Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundR1 SubstituentR2 SubstituentPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Selectivity (α/δ)
CPL302415 (6) 2-(difluoromethyl)-1H-benzimidazoleN-tert-butylpiperazin-1-ylmethyl181422254701690279
Compound 11 2-(difluoromethyl)-1H-benzimidazole2-(4-piperidin-1-ylmethyl)-2-propanol5210000>3000010000192

Data adapted from a study on PI3Kδ inhibitors, demonstrating that modifications at the R2 position influence potency and selectivity.[2]

Experimental Protocols

Key Experiment: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the IC50 of a compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound analog)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Add the detection reagent according to the manufacturer's instructions. This reagent simultaneously stops the kinase reaction and measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Effector_Protein Effector_Protein Kinase_B->Effector_Protein Phosphorylates Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocates & Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Growth_Factor Growth_Factor Growth_Factor->Receptor Binds Inhibitor 3-Methyl-2-phenyl pyrazolo[1,5-a]pyridine Inhibitor->Kinase_A On-target Inhibitor->Kinase_B Off-target

Caption: A generic kinase signaling pathway illustrating on-target and potential off-target inhibition.

Experimental Workflow

Experimental_Workflow Start Start Compound_Synthesis Synthesize 3-Methyl-2-phenyl pyrazolo[1,5-a]pyridine Analog Start->Compound_Synthesis On_Target_Assay On-Target Kinase Assay Compound_Synthesis->On_Target_Assay Potency_Check Potent? On_Target_Assay->Potency_Check Kinase_Panel_Screen Broad Kinase Panel Screen Potency_Check->Kinase_Panel_Screen Yes Redesign Redesign Compound Potency_Check->Redesign No Selectivity_Check Selective? Kinase_Panel_Screen->Selectivity_Check Lead_Compound Lead Compound Selectivity_Check->Lead_Compound Yes Selectivity_Check->Redesign No End End Lead_Compound->End Redesign->Compound_Synthesis

Caption: Workflow for assessing the potency and selectivity of a kinase inhibitor.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Pyrazolo[1,5-a]pyridine Isomers as CRF1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of isomeric compounds is crucial for the design of potent and selective therapeutics. This guide provides a detailed comparison of the biological activity of various pyrazolo[1,5-a]pyridine isomers, focusing on their potential as corticotropin-releasing factor 1 (CRF1) receptor antagonists. The information presented is supported by experimental data and detailed protocols to aid in further research and development.

The pyrazolo[1,5-a]pyridine scaffold has emerged as a promising framework in medicinal chemistry. Modifications to this core structure, particularly the position and nature of substituents, can significantly impact the biological activity of the resulting isomers. This guide will delve into a specific series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines to illustrate these differences.

Comparative Biological Activity

A study focused on the development of potent and orally active CRF1 receptor antagonists provides valuable data on a series of pyrazolo[1,5-a]pyridine derivatives. The primary measure of biological activity in this study is the inhibitory constant (Ki), which indicates the concentration of the compound required to inhibit 50% of the target receptor's binding to its ligand. A lower Ki value signifies a higher binding affinity.

The following table summarizes the CRF1 receptor binding affinity for a selection of pyrazolo[1,5-a]pyridine isomers, highlighting the impact of different substituents at the C-3 and C-7 positions of the pyrazolo[1,5-a]pyridine core.

Compound IDR (at C-3)Ar (at C-7)Ki (nM)[1]
24a di-n-propylamino2,4-dichlorophenyl19
24b di-n-propylamino2-chloro-4-methylphenyl15
24f dicyclopropylmethylamino2,4-dichlorophenyl7.9
24g dicyclopropylmethylamino2-chloro-4-methylphenyl5.8

The data clearly indicates that the nature of the dialkylamino group at the C-3 position and the substitution pattern on the phenyl ring at the C-7 position significantly influence the binding affinity for the CRF1 receptor. Specifically, the dicyclopropylmethylamino group in compounds 24f and 24g confers higher potency compared to the di-n-propylamino group in compounds 24a and 24b .[1]

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, the detailed experimental protocol for the CRF1 receptor binding assay is provided below.

CRF1 Receptor Binding Assay

Objective: To determine the in vitro binding affinity of pyrazolo[1,5-a]pyridine isomers to the human CRF1 receptor.

Materials:

  • Human CRF1 receptor-expressing cell membranes

  • [125I]Tyr0-ovine-CRF (radioligand)

  • Test compounds (pyrazolo[1,5-a]pyridine isomers)

  • Assay buffer: 50 mM Tris-HCl (pH 7.0) containing 10 mM MgCl2, 2 mM EGTA, and 0.1% bovine serum albumin

  • 96-well plates

  • Scintillation counter

Procedure:

  • The test compounds are serially diluted in the assay buffer to achieve a range of concentrations.

  • In a 96-well plate, 200 µL of the reaction mixture is prepared, containing the cell membranes, the radioligand ([125I]Tyr0-ovine-CRF), and the test compound at various concentrations.

  • The plate is incubated at room temperature for 2 hours to allow for binding equilibrium to be reached.

  • Following incubation, the mixture is filtered to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a known CRF1 receptor antagonist.

  • The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. All assays are performed in duplicate.[1]

Experimental Workflow

The following diagram illustrates the workflow of the CRF1 receptor binding assay.

CRF1_Binding_Assay start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prepare_reagents serial_dilution Serial Dilution of Test Compounds prepare_reagents->serial_dilution incubation Incubation: 2 hours at RT serial_dilution->incubation filtration Filtration incubation->filtration washing Washing filtration->washing counting Scintillation Counting washing->counting data_analysis Data Analysis: Calculate Ki values counting->data_analysis end_node End data_analysis->end_node

CRF1 Receptor Binding Assay Workflow

Signaling Pathway

The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand corticotropin-releasing factor (CRF), activates the adenylyl cyclase signaling pathway, leading to an increase in intracellular cyclic AMP (cAMP). The pyrazolo[1,5-a]pyridine antagonists described here competitively bind to the CRF1 receptor, thereby blocking the binding of CRF and inhibiting the downstream signaling cascade.

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds & Activates Antagonist Pyrazolo[1,5-a]pyridine Antagonist Antagonist->CRF1R Binds & Blocks G_protein G-protein CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

References

Comprehensive Review of Structure-Activity Relationships in Pyrazolo[1,5-a]pyridine and Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the structure-activity relationship (SAR) specifically for 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine derivatives is not extensively available in the current body of scientific literature. However, a broader examination of the pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds reveals significant insights into how structural modifications influence their biological activities, particularly as kinase inhibitors and anti-infective agents.

This guide provides a comparative overview of the SAR for various classes of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives, drawing from available research to infer potential relationships for the 3-methyl-2-phenyl substituted series.

I. Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

The pyrazolo[1,5-a]pyrimidine nucleus is a well-established scaffold in the development of kinase inhibitors, targeting a range of kinases involved in cancer and other diseases.

Recent studies have focused on pyrazolo[1,5-a]pyrimidines as inhibitors of tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). One study highlighted that specific derivatives showed significant inhibitory effects on the EGFR kinase enzyme, with compound 9b being the most active, exhibiting an IC50 of 8.4 nM, comparable to the reference drug Sorafenib.[1] The general structure-activity trend in this class suggests that substitutions on the pyrimidine ring are crucial for potent activity.

Pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potent and selective inhibitors of Pim-1 kinase, a target in cancer therapy. These compounds were found to strongly inhibit both Pim-1 and Flt-3 kinases.[2] Cellular activity, such as the suppression of BAD protein phosphorylation, was observed at submicromolar concentrations, indicating that their anticancer effects are mediated through Pim-1 inhibition.[2]

II. Pyrazolo[1,5-a]pyridines and Pyrazolo[1,5-a]pyrimidines as Anti-infective Agents

A series of pyrazolo[1,5-a]pyridine-3-carboxamides have been designed and synthesized as novel agents against Mycobacterium tuberculosis (Mtb). These compounds have demonstrated potent in vitro activity with nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-susceptible and multidrug-resistant Mtb strains.[3][4]

Key SAR Findings for Antitubercular Pyrazolo[1,5-a]pyridine-3-carboxamides: [3]

  • Substitution on the Pyridine Ring: A methyl group at the 5-position of the pyridine ring was found to be optimal for activity. Shifting the methyl group to the 4-, 6-, or 7-position resulted in a 2- to 149-fold decrease in potency. The 5-methyl group could be replaced by a methoxyl, ethyl, or chloro group without a significant loss of activity.

  • Diaryl Side Chain: The introduction of a diaryl side chain at the 3-carboxamide position led to excellent in vitro potency against both drug-susceptible and drug-resistant Mtb strains.[4]

In the context of anti-mycobacterial agents, 3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have been explored. The most effective analogs in this series contained a 3-(4-fluoro)phenyl group combined with various 5-alkyl, 5-aryl, or 5-heteroaryl substituents.[5]

III. Experimental Protocols

General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives:

A common synthetic route involves the reaction of 5-aminopyrazole derivatives with β-dicarbonyl compounds or their equivalents. For instance, the synthesis of 3-aryl-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-ones can be achieved by refluxing a solution of a 4-aryl-1H-pyrazol-5-amine with an ethyl 3-oxo-3-phenylpropanoate in acetic acid.[5] Subsequent chlorination and amination reactions can be performed to introduce further diversity.

In Vitro Kinase Inhibition Assay (General):

The inhibitory activity of the compounds against a specific kinase is typically determined using an in vitro kinase assay. This often involves incubating the kinase, a substrate (e.g., a peptide or protein), and ATP (often radiolabeled) in the presence of varying concentrations of the test compound. The amount of phosphorylated substrate is then quantified to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Antitubercular Activity Assay (Microplate Alamar Blue Assay - MABA):

The in vitro antitubercular activity is commonly assessed using the MABA. Mtb cultures are incubated in a microplate with serial dilutions of the test compounds. After a period of incubation, a resazurin-based indicator solution is added. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin, and the color change is measured spectrophotometrically to determine the MIC, which is the lowest concentration of the compound that inhibits bacterial growth.[3]

IV. Signaling Pathway and Experimental Workflow Diagrams

Due to the lack of specific information on the mechanism of action for this compound derivatives, a generalized experimental workflow for screening kinase inhibitors is presented below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_cellular Cellular Assays synthesis Synthesis of Pyrazolo[1,5-a]pyridine Analogs purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screen Primary Kinase Inhibition Assay (e.g., at a single high concentration) characterization->primary_screen dose_response Dose-Response Assay to determine IC50 primary_screen->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity cell_viability Cell Viability/Cytotoxicity Assay (e.g., MTT) selectivity->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for p-substrate) cell_viability->target_engagement

References

Validating the In Vitro Target of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. This guide focuses on the in vitro target validation of a specific derivative, 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine, hypothesizing its potential as an antitubercular agent based on extensive research into this class of compounds. This document provides a framework for comparing its performance with established and alternative compounds, supported by detailed experimental protocols and data presented for clear, objective analysis.

Postulated Target: Mycobacterium tuberculosis

Numerous studies have identified compounds with the pyrazolo[1,5-a]pyridine core as potent inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2][3] The primary mechanism of action for some of these analogs is the inhibition of essential cellular processes in Mtb. This guide will proceed with the hypothesis that this compound is a novel antitubercular agent.

Comparative Performance Data

To validate the efficacy of this compound, its in vitro activity against Mtb should be compared with first-line antitubercular drugs and other experimental compounds. The following table summarizes hypothetical, yet representative, data based on published studies of similar pyrazolo[1,5-a]pyridine derivatives.

CompoundTarget Organism (Strain)MIC (μg/mL) - Replicating MtbMIC (μg/mL) - Non-Replicating MtbCytotoxicity (IC50 in μM) - Vero CellsSelectivity Index (SI)
This compound (Hypothetical) Mtb H37Rv0.1>10>50>500
IsoniazidMtb H37Rv0.05>12.5>100>2000
RifampicinMtb H37Rv0.10.5>100>1000
Pyrazolo[1,5-a]pyridine Analog 'X'[2]Mtb H37Rv0.052.25>20>400
Pyrazolo[1,5-a]pyridine Analog 'Y'[1]Mtb H37Rv<0.015>1015.8>1000

Experimental Protocols

Detailed methodologies are crucial for the reproducible in vitro validation of novel antitubercular agents.

Microplate Alamar Blue Assay (MABA) for Replicating Mtb

This assay determines the minimum inhibitory concentration (MIC) of a compound against aerobically growing Mtb.

  • Materials: 96-well microplates, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase), Mtb H37Rv strain, Alamar Blue reagent, test compound, and control drugs.

  • Procedure:

    • Prepare serial dilutions of the test compound and control drugs in the 96-well plates.

    • Inoculate the wells with a standardized culture of Mtb H37Rv.

    • Incubate the plates at 37°C for 5-7 days.

    • Add Alamar Blue reagent to each well and incubate for another 24 hours.

    • Assess the color change visually or by measuring fluorescence. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[1][2]

Low Oxygen Recovery Assay (LORA) for Non-Replicating Mtb

This assay evaluates the activity of compounds against dormant, non-replicating Mtb, which is crucial for eradicating persistent infections.

  • Materials: Anaerobic chamber or gas-tight containers, Dubos Tween Albumin Broth, Mtb H37Rv strain, test compound, and control drugs.

  • Procedure:

    • Culture Mtb H37Rv under anaerobic conditions to induce a state of non-replicating persistence.

    • Expose the dormant bacteria to serial dilutions of the test compound for a specified period.

    • Wash the bacteria to remove the compound and plate on solid agar medium.

    • Incubate the plates under aerobic conditions to allow for the recovery and growth of surviving bacteria.

    • Determine the MIC as the lowest concentration of the compound that inhibits the recovery and growth of the bacteria.[2][4]

Cytotoxicity Assay

This assay assesses the toxicity of the compound against a mammalian cell line (e.g., Vero cells) to determine its selectivity.

  • Materials: 96-well plates, Vero (African green monkey kidney) cells, cell culture medium (e.g., DMEM with 10% FBS), test compound, and a viability reagent (e.g., MTT or Cell Counting Kit-8).

  • Procedure:

    • Seed the 96-well plates with Vero cells and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound for 48-72 hours.

    • Add the viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence to determine cell viability.

    • Calculate the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[1]

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical workflow for target validation and the hypothesized mechanism of action based on the pyrazolo[1,5-a]pyridine scaffold's known activities.

G cluster_0 Hypothesis Generation cluster_1 In Vitro Validation Workflow Scaffold Pyrazolo[1,5-a]pyridine Core SAR Structure-Activity Relationship of Analogs Scaffold->SAR Hypothesis Hypothesized Target: Mycobacterium tuberculosis SAR->Hypothesis Compound This compound Hypothesis->Compound MABA MABA Assay (Replicating Mtb) Compound->MABA LORA LORA (Non-replicating Mtb) Compound->LORA Cytotoxicity Cytotoxicity Assay (Vero Cells) Compound->Cytotoxicity Data Comparative Data Analysis (MIC, IC50, SI) MABA->Data LORA->Data Cytotoxicity->Data

Caption: Logical workflow for the in vitro target validation of a novel compound.

G cluster_pathway Potential Antitubercular Signaling Pathway Inhibition Compound 3-Methyl-2-phenylpyrazolo [1,5-a]pyridine TargetEnzyme Potential Mtb Target Enzyme (e.g., ATP Synthase, QcrB) Compound->TargetEnzyme Inhibition Pathway Essential Cellular Pathway (e.g., Respiration, Cell Wall Synthesis) TargetEnzyme->Pathway Disruption GrowthInhibition Inhibition of Mtb Growth Pathway->GrowthInhibition Leads to

Caption: Hypothesized signaling pathway for antitubercular activity.

Conclusion

This guide provides a comprehensive framework for the initial in vitro validation of this compound as a potential antitubercular agent. By systematically comparing its efficacy and cytotoxicity against established standards using standardized protocols, researchers can objectively assess its potential as a lead compound for further development. The presented data tables and workflows offer a clear and concise path for this evaluation, ensuring that the resulting data is robust and easily comparable within the scientific community.

References

in vivo efficacy studies of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available in vivo efficacy data for pyrazolo[1,5-a]pyridine analogs reveals promising anti-tubercular activity. While no in vivo studies were identified for 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine analogs, a closely related series of compounds, pyrazolo[1,5-a]pyridine-3-carboxamides, have demonstrated significant efficacy in murine models of tuberculosis.

This guide provides a comparative analysis of the in vivo performance of key pyrazolo[1,5-a]pyridine-3-carboxamide analogs, supported by experimental data and detailed methodologies. The presented data is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-tubercular agents.

Comparative In Vivo Efficacy of Pyrazolo[1,5-a]pyridine-3-carboxamide Analogs

Two lead compounds from the pyrazolo[1,5-a]pyridine-3-carboxamide series, designated as 5k and 6j , have shown noteworthy in vivo activity.[1][2] Both compounds feature a substituted pyrazolo[1,5-a]pyridine core with a carboxamide linkage at the 3-position, differing in their substitution patterns at the 2 and 5 positions of the pyridine ring and the nature of the appended side chain.

Quantitative Data Summary

The in vivo efficacy of compounds 5k and 6j was evaluated by their ability to reduce the bacterial burden in the lungs of mice infected with Mycobacterium tuberculosis. The results are summarized in the tables below.

Table 1: In Vivo Efficacy of Compound 5k against M. tuberculosis H37Ra

Treatment GroupDose (mg/kg/day)Duration (days)Bacterial Burden Reduction (Fold Decrease in RLU*)
Compound 5k10023.6
45.0
66.5

*RLU: Relative Light Units from autoluminescent M. tuberculosis H37Ra strain.[2]

Table 2: In Vivo Efficacy of Compound 6j against M. tuberculosis H37Ra

Treatment GroupDoseDurationOutcome
Compound 6jNot specifiedNot specifiedSignificantly reduced mycobacterial burden

Note: Specific quantitative data on the reduction of bacterial burden for compound 6j was not detailed in the available literature, though it was reported to be significant.[1]

Experimental Protocols

The in vivo efficacy of the pyrazolo[1,5-a]pyridine-3-carboxamide analogs was assessed using established murine models of tuberculosis.

Murine Model of Tuberculosis Infection

A common experimental workflow for evaluating the in vivo efficacy of anti-tubercular agents is depicted below.

G cluster_setup Animal Model Setup cluster_infection Infection cluster_treatment Treatment cluster_evaluation Efficacy Evaluation animal_model Female BALB/c Mice infection Intravenous or Intratracheal Infection (M. tuberculosis H37Ra or H37Rv) animal_model->infection Inoculation treatment Oral Administration of Test Compounds (e.g., daily for 6-8 days) infection->treatment Post-infection control Vehicle Control Group infection->control evaluation Quantification of Bacterial Load in Lungs (CFU count or Luminescence) treatment->evaluation control->evaluation G cluster_etc Mycobacterium tuberculosis Electron Transport Chain cluster_inhibitor Inhibitor NADH_Dehydrogenase NADH Dehydrogenase (Type II) Menaquinone_Pool Menaquinone Pool NADH_Dehydrogenase->Menaquinone_Pool Succinate_Dehydrogenase Succinate Dehydrogenase Succinate_Dehydrogenase->Menaquinone_Pool Cytochrome_bcc Cytochrome bcc (Complex III / QcrB) Menaquinone_Pool->Cytochrome_bcc Cytochrome_c Cytochrome c Cytochrome_bcc->Cytochrome_c Cytochrome_aa3 Cytochrome aa3 (Complex IV) Cytochrome_c->Cytochrome_aa3 Oxygen O2 Cytochrome_aa3->Oxygen ATP_Synthase ATP Synthase Cytochrome_aa3->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Pyrazolo_pyridine Pyrazolo[1,5-a]pyridine Analogs Pyrazolo_pyridine->Cytochrome_bcc Inhibition

References

comparative analysis of different synthetic routes to pyrazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: November 2025

Pyrazolo[1,5-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their diverse pharmacological activities. This guide provides a comparative analysis of different synthetic routes to this important scaffold, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. The comparison includes quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the selection of the most suitable synthetic strategy.

Overview of Synthetic Strategies

The synthesis of pyrazolo[1,5-a]pyridines can be broadly categorized into three primary approaches: [3+2] cycloaddition reactions, cross-dehydrogenative coupling, and condensation reactions. Each method offers distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency.

Synthetic RouteKey ReactantsTypical ConditionsYieldsKey Advantages
[3+2] Cycloaddition N-iminopyridinium ylides and dipolarophiles (alkenes, alkynes)Varies: metal-free, oxidative (e.g., PIDA, TEMPO), sonicationModerate to excellentHigh versatility and functional group tolerance.
Cross-Dehydrogenative Coupling (CDC) N-amino-2-iminopyridines and 1,3-dicarbonyl compoundsAcetic acid, O2 atmosphere, elevated temperatureGood to excellentAtom economical, catalyst-free conditions.
Condensation Reaction 5-aminopyrazoles and β-dicarbonyl compoundsAcidic or basic conditions, sometimes with a catalystGood to highStraightforward access to a variety of substituted products.

Detailed Analysis of Synthetic Routes

[3+2] Cycloaddition of N-iminopyridinium Ylides

The [3+2] cycloaddition reaction is one of the most prevalent methods for constructing the pyrazolo[1,5-a]pyridine core.[1][2] This approach involves the reaction of an N-iminopyridinium ylide, which acts as a 1,3-dipole, with a variety of dipolarophiles such as alkenes and alkynes. The versatility of this method allows for the synthesis of a wide array of substituted pyrazolo[1,5-a]pyridines.

Recent advancements in this area include the use of mediators like PIDA (phenyliodonium diacetate) to facilitate regioselective cycloadditions with electron-deficient alkenes under facile conditions.[3] Furthermore, metal-free oxidative [3+2] cycloadditions with α,β-unsaturated carbonyl compounds have been developed, proceeding at room temperature in solvents like N-methylpyrrolidone.[3] Sonochemical methods have also been employed to promote catalyst-free [3+2] cycloadditions, often leading to improved yields and shorter reaction times.[4][5]

dot

Caption: General scheme of the [3+2] cycloaddition route.

A mixture of the N-aminopyridinium salt (1.0 mmol), the α,β-unsaturated carbonyl compound (1.2 mmol), and an oxidizing agent such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in a suitable solvent like N-methylpyrrolidone (5 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyridine.[3][6]

Cross-Dehydrogenative Coupling (CDC)

An efficient and atom-economical approach to pyrazolo[1,5-a]pyridines involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds.[1][2] This method is typically promoted by acetic acid and molecular oxygen, avoiding the need for metal catalysts.[1][2]

The proposed mechanism suggests an initial acetic acid-promoted activation of the N-amino-2-iminopyridine for nucleophilic addition of the enol form of the β-dicarbonyl substrate. The resulting adduct then undergoes oxidative dehydrogenation with molecular oxygen, followed by cyclization and dehydration to yield the final product.[2]

dot

Caption: Mechanism of the CDC route to pyrazolo[1,5-a]pyridines.

A solution of N-amino-2-imino-pyridine (3 mmol) and the 1,3-dicarbonyl compound (3 mmol) in ethanol (10 mL) containing acetic acid (6 equivalents) is prepared. The mixture is stirred at 130 °C for 18 hours under an oxygen atmosphere (1 atm).[1] After cooling to room temperature, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the pyrazolo[1,5-a]pyridine product.[1]

Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds

A classical and widely used method for the synthesis of pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-a]pyridines, involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds. This reaction can be adapted for the synthesis of certain pyrazolo[1,5-a]pyridine derivatives. The 5-aminopyrazole acts as a binucleophile, with the exocyclic amino group and a ring nitrogen participating in the reaction.

The reaction typically proceeds under acidic or basic conditions. The initial step is the nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole on one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused ring system.

dot

Caption: General pathway for the condensation of 5-aminopyrazoles.

To a solution of the 5-aminopyrazole (1 mmol) in a suitable solvent such as ethanol or acetic acid, the β-dicarbonyl compound (1.1 mmol) is added. A catalytic amount of acid (e.g., HCl) or base (e.g., piperidine) may be added to facilitate the reaction. The mixture is then heated to reflux and the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or by extraction after removal of the solvent. The crude product is then recrystallized or purified by column chromatography to give the pure pyrazolo[1,5-a]pyridine derivative.

Conclusion

The synthesis of pyrazolo[1,5-a]pyridines can be achieved through several efficient and versatile methods. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The [3+2] cycloaddition offers broad substrate scope and functional group compatibility. The cross-dehydrogenative coupling provides an atom-economical and catalyst-free alternative. The condensation of 5-aminopyrazoles represents a classical and straightforward approach. This guide provides the necessary information for researchers to make an informed decision on the most suitable method for their specific synthetic goals.

References

Comparative Cytotoxicity Analysis of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine and Standard Anticancer Drugs: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the cytotoxic properties of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine reveal a notable absence of publicly available data directly comparing its efficacy against standard anticancer drugs. While the broader family of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has been the subject of research for their potential as therapeutic agents, specific cytotoxic profiles for this compound, including IC50 values against various cancer cell lines, remain uncharacterized in the accessible scientific literature.

This guide, therefore, serves to highlight this significant gap in current cancer research. The exploration of novel heterocyclic compounds is a critical avenue in the development of new and more effective cancer therapies. The pyrazolo[1,5-a]pyridine scaffold, in particular, has shown promise in various biological applications, making the lack of cytotoxicity data for specific derivatives like this compound a missed opportunity for potential drug discovery.

The Importance of Comparative Cytotoxicity Studies

To ascertain the therapeutic potential of a novel compound, it is imperative to conduct comprehensive in vitro cytotoxicity assays. These studies typically involve exposing various cancer cell lines to the compound and measuring its ability to inhibit cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Comparing the IC50 values of a novel compound with those of established, standard-of-care anticancer drugs (e.g., Doxorubicin, Cisplatin, Paclitaxel) on the same cell lines provides a crucial benchmark for its potency and potential clinical relevance. Such comparative data is fundamental for prioritizing compounds for further preclinical and clinical development.

Future Directions and the Path Forward

The absence of cytotoxicity data for this compound underscores the need for further research in this area. Future studies should aim to:

  • Synthesize and characterize this compound to ensure purity and stability for biological testing.

  • Perform in vitro cytotoxicity screening against a panel of diverse human cancer cell lines representing various tumor types.

  • Determine the IC50 values of this compound and compare them directly with standard anticancer drugs under identical experimental conditions.

  • Investigate the potential mechanism of action through which this compound may exert its cytotoxic effects.

To facilitate such research, a generalized experimental workflow for comparative cytotoxicity analysis is proposed below.

Proposed Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a standard workflow for evaluating and comparing the cytotoxic activity of a novel compound like this compound with standard anticancer drugs.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Data Analysis & Comparison A Compound Synthesis & Purification (this compound) C Cancer Cell Line Culture (e.g., MCF-7, A549, HeLa) A->C B Procurement of Standard Drugs (e.g., Doxorubicin, Cisplatin) B->C D Cell Seeding in 96-well plates C->D E Treatment with Test Compound & Standard Drugs (serial dilutions) D->E F Incubation (e.g., 48-72 hours) E->F G MTT/SRB/Other Viability Assay F->G H Absorbance/Fluorescence Measurement G->H I Calculation of Cell Viability (%) H->I J Determination of IC50 Values I->J K Comparative Analysis of IC50 Values J->K

Caption: A generalized workflow for the comparative in vitro cytotoxicity assessment of a novel compound against standard anticancer drugs.

Conclusion

While a direct comparison of the cytotoxicity of this compound with standard drugs is not currently possible due to a lack of available data, this highlights a promising area for future research. The systematic evaluation of this and other understudied pyrazolo[1,5-a]pyridine derivatives could lead to the discovery of novel and potent anticancer agents. Researchers in the field of drug discovery are encouraged to pursue the cytotoxic characterization of this compound to unlock its potential therapeutic value.

A Comparative Guide to the Antimycobacterial Activity of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the antimycobacterial activity of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine derivatives against leading alternatives. It is designed for researchers, scientists, and drug development professionals interested in novel antitubercular agents. The guide summarizes quantitative data, details experimental protocols, and visualizes key workflows and mechanisms of action.

Performance Comparison: this compound Derivatives vs. Standard Antimycobacterial Agents

Research into the antimycobacterial properties of pyrazolo[1,5-a]pyridine derivatives has revealed a promising new class of compounds with potent activity against Mycobacterium tuberculosis. While specific data on this compound is limited, extensive research on the broader class of 2-phenylpyrazolo[1,5-a]pyridine-3-carboxamides demonstrates significant potential. These compounds have shown excellent in vitro inhibitory activities with low nanomolar Minimum Inhibitory Concentration (MIC) values against both drug-sensitive and drug-resistant strains of M. tuberculosis.

For the purpose of this guide, we will compare the activity of representative pyrazolo[1,5-a]pyridine-3-carboxamide derivatives with established first-line antitubercular drugs: Isoniazid, Rifampicin, and Ethambutol.

Quantitative Data Summary

The following table summarizes the in vitro antimycobacterial activity (MIC) of selected pyrazolo[1,5-a]pyridine-3-carboxamide derivatives and standard antitubercular drugs against the H37Rv strain of Mycobacterium tuberculosis.

Compound/DrugMIC (µg/mL) against M. tuberculosis H37RvReference
Pyrazolo[1,5-a]pyridine Derivatives
PPA Derivative 1<0.002 - 0.381[1]
PPA Derivative 2<0.002 - 0.465 (INH-resistant)[1]
PPA Derivative 3<0.002 - 0.004 (RMP-resistant)[1]
Standard Antimycobacterial Drugs
Isoniazid (INH)0.025 - 0.05[2]
Rifampicin (RMP)0.05 - 0.1[2]
Ethambutol (EMB)0.5 - 2.0[2]

Experimental Protocols

The primary method for determining the in vitro antimycobacterial activity of these compounds is the Microplate Alamar Blue Assay (MABA). This colorimetric assay provides a rapid and cost-effective way to determine the MIC of a compound.

Microplate Alamar Blue Assay (MABA) Protocol
  • Preparation of Inoculum: A mid-log phase culture of Mycobacterium tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution: The test compounds and standard drugs are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compounds. Control wells containing only the bacterial suspension (positive control) and only medium (negative control) are also included.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Second Incubation: The plate is re-incubated for 12-24 hours.

  • Result Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[2][3]

Visualizations

Experimental Workflow: Microplate Alamar Blue Assay (MABA)

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare M. tuberculosis inoculum C Inoculate plate with bacterial suspension A->C B Serially dilute test compounds in 96-well plate B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue reagent D->E F Re-incubate for 12-24 hours E->F G Observe color change (Blue -> Pink) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining MIC using the MABA.

Mechanism of Action: Pyrazolo[1,5-a]pyridines vs. Standard Drugs

MoA_Comparison cluster_PPA Pyrazolo[1,5-a]pyridines cluster_INH Isoniazid (INH) cluster_RMP Rifampicin (RMP) cluster_EMB Ethambutol (EMB) PPA Pyrazolo[1,5-a]pyridine QcrB Respiratory Cytochrome bcc Complex (QcrB) PPA->QcrB Inhibits ATP_Synthase_PPA ATP Synthesis QcrB->ATP_Synthase_PPA Disrupts Electron Transport Chain INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activated by Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks RMP Rifampicin RNAP DNA-dependent RNA Polymerase RMP->RNAP Inhibits RNA_Synthesis RNA Synthesis RNAP->RNA_Synthesis Blocks EMB Ethambutol Arabinosyl_Transferase Arabinosyl Transferase EMB->Arabinosyl_Transferase Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Blocks

Caption: Comparative mechanisms of action.

Pyrazolo[1,5-a]pyridines: Some derivatives of this class have been shown to inhibit the respiratory cytochrome bcc complex (QcrB), a crucial component of the electron transport chain, thereby disrupting ATP synthesis.

Isoniazid (INH): A prodrug that is activated by the mycobacterial catalase-peroxidase KatG. The activated form inhibits the enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acids, a key component of the mycobacterial cell wall.[4]

Rifampicin (RMP): This bactericidal antibiotic inhibits bacterial DNA-dependent RNA polymerase, thereby preventing transcription and RNA synthesis.[5][6][7][8]

Ethambutol (EMB): It inhibits the enzyme arabinosyl transferase, which is involved in the polymerization of arabinogalactan, an essential component of the mycobacterial cell wall.[4][9][][11][12]

References

A Comparative Analysis of Kinase Inhibition Profiles: 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine and Other Prominent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative overview of the kinase inhibition profiles of the pyrazolo[1,5-a]pyridine scaffold and three well-established, broad-spectrum kinase inhibitors: Staurosporine, Sunitinib, and Dasatinib. This analysis aims to provide a valuable resource for understanding the selectivity and potential applications of these different inhibitor classes.

The pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine cores are recognized for their potential in targeting a range of kinases, including Pim-1, PI3K, RET, and CDKs, making them a significant area of interest in cancer drug discovery.[1][2][3][4][5]

Comparative Kinase Inhibition Data

The following table summarizes the inhibitory activity (IC50 values) of the selected compounds against a panel of kinases. It is important to note that the breadth of kinases tested varies between studies for each compound.

Kinase TargetRepresentative Pyrazolo[1,5-a]pyrimidine (Compound 4k) IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)
CDK1 30---
CDK2 3---
CDK5 30---
CDK7 250---
CDK9 90---
VEGFR2 --2-
PDGFRβ --2<1
c-Kit --4<1
FLT3 --22-
RET --37-
BCR-ABL ---<1
SRC ---<1
PKCα -2--
PKA -15--

Data for compound 4k (BS-194) from Heathcote et al. (2010).[1] Data for Sunitinib and Dasatinib are representative values from public sources and literature. Staurosporine is a pan-kinase inhibitor with broad activity.

Experimental Protocols

The determination of kinase inhibition profiles is crucial for the characterization of small molecule inhibitors. A variety of in vitro assay formats are utilized for this purpose, with the choice of method often depending on the specific kinase, substrate, and desired throughput. Below are detailed methodologies for common kinase inhibition assays.

General Experimental Workflow for Kinase Inhibition Assays

The following diagram illustrates a generalized workflow for determining the in vitro efficacy of a kinase inhibitor.

G General Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis inhibitor_prep Prepare serial dilutions of test inhibitor incubation Incubate kinase, substrate, ATP, and inhibitor inhibitor_prep->incubation reagent_prep Prepare kinase, substrate, and ATP solution reagent_prep->incubation stop_reaction Stop kinase reaction incubation->stop_reaction add_detection_reagent Add detection reagent (e.g., antibody, luciferase) stop_reaction->add_detection_reagent measure_signal Measure signal (luminescence, fluorescence, radioactivity) add_detection_reagent->measure_signal data_analysis Calculate % inhibition and determine IC50 values measure_signal->data_analysis

Caption: A generalized workflow for in vitro kinase inhibition assays.

Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to higher kinase activity.

  • Reaction Setup: In a multi-well plate, the kinase, substrate, and test inhibitor are combined in a buffer solution.

  • Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a predetermined time at a controlled temperature.

  • Detection: An equal volume of a luciferase-based detection reagent (e.g., Kinase-Glo®) is added to the wells. This reagent simultaneously stops the kinase reaction and initiates a light-producing reaction that is dependent on the remaining ATP.

  • Signal Measurement: The luminescence of each well is measured using a luminometer. The signal is inversely proportional to kinase activity.

  • Data Analysis: The luminescence signal from wells with the inhibitor is compared to control wells (with and without kinase activity) to calculate the percent inhibition and subsequently the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a popular method for their homogeneous format and high sensitivity. They detect the phosphorylation of a substrate by a specific antibody.

  • Reaction Setup: The kinase, a fluorescently labeled substrate (e.g., with fluorescein), and the test inhibitor are incubated together.

  • Initiation: The reaction is started by adding ATP and allowed to proceed.

  • Detection: The reaction is stopped, and a terbium-labeled antibody that specifically recognizes the phosphorylated substrate is added.

  • Signal Measurement: If the substrate is phosphorylated, the terbium-labeled antibody binds to it, bringing the terbium (donor) and fluorescein (acceptor) into close proximity. Excitation of the terbium results in energy transfer to the fluorescein, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is measured.

  • Data Analysis: An increase in the TR-FRET signal corresponds to higher kinase activity. The IC50 is determined by measuring the decrease in the TR-FRET signal in the presence of the inhibitor.

Signaling Pathway Context

The kinases targeted by these inhibitors are involved in critical cellular signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of some of these key pathways.

G Simplified Kinase Signaling Pathways GF Growth Factors (e.g., VEGF, PDGF) RTK Receptor Tyrosine Kinases (VEGFR, PDGFR, c-Kit) GF->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K SRC SRC Family Kinases RTK->SRC Angiogenesis Angiogenesis RTK->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription ERK->Transcription Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription mTOR->Proliferation STAT STAT SRC->STAT ABL ABL ABL->STAT STAT->Transcription STAT->Proliferation Cyclin_CDK Cyclin/CDK Complexes (e.g., CDK1, CDK2, CDK9) CellCycle Cell Cycle Progression Cyclin_CDK->CellCycle Cyclin_CDK->Transcription Sunitinib Sunitinib Sunitinib->RTK Dasatinib Dasatinib Dasatinib->RTK Dasatinib->SRC Dasatinib->ABL Pyrazolo_pyrimidine Pyrazolo[1,5-a]pyrimidine (e.g., Compound 4k) Pyrazolo_pyrimidine->Cyclin_CDK

Caption: Overview of key signaling pathways targeted by kinase inhibitors.

This guide provides a foundational comparison of the kinase inhibition profiles of the pyrazolo[1,5-a]pyridine/pyrimidine scaffold and other major kinase inhibitors. The diverse targeting profiles highlight the potential for developing both highly selective and multi-targeted therapeutic agents for various diseases, particularly cancer. Further detailed profiling of specific pyrazolo[1,5-a]pyridine derivatives will be essential to fully elucidate their therapeutic potential.

References

Assessing the Novelty of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiepileptic drugs (AEDs) with improved efficacy and tolerability profiles is a continuous endeavor in neuroscience and pharmacology. The compound 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine emerges from a chemical scaffold, pyrazolo[1,5-a]pyridines, that has demonstrated a diverse range of biological activities. While the specific mechanism of action for this particular molecule is not yet fully elucidated in publicly available literature, the known activities of related compounds suggest a strong potential for anticonvulsant properties. This guide provides a comparative analysis of the potential mechanism of action of this compound against established and novel anticonvulsant drugs, supported by a review of current experimental understanding.

Established Anticonvulsant Mechanisms: A Framework for Comparison

The majority of currently marketed AEDs exert their effects through one or more of the following mechanisms:

  • Modulation of Voltage-Gated Ion Channels : This is the most prevalent mechanism of action for anticonvulsants.[1]

    • Sodium Channel Blockade : Many AEDs, including phenytoin, carbamazepine, and lamotrigine, act by blocking voltage-gated sodium channels.[1][2] This action preferentially targets neurons that are firing repetitively, a hallmark of seizure activity, by enhancing the inactivated state of the channel.

    • Calcium Channel Blockade : Inhibition of voltage-gated calcium channels is another key strategy. Ethosuximide, for instance, specifically targets T-type calcium channels and is effective against absence seizures.[3] Other drugs like gabapentin and pregabalin are thought to exert their effects by binding to the α2-δ subunit of voltage-gated calcium channels.

  • Enhancement of GABAergic Neurotransmission : As the primary inhibitory neurotransmitter in the brain, enhancing the action of gamma-aminobutyric acid (GABA) is a cornerstone of epilepsy treatment.[4]

    • GABA-A Receptor Modulation : Benzodiazepines and barbiturates are classic examples of drugs that positively modulate GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuron.[1]

    • Inhibition of GABA Reuptake or Metabolism : Drugs like tiagabine inhibit the reuptake of GABA from the synapse, while vigabatrin inhibits the enzyme GABA transaminase, which breaks down GABA.[4][5] Both mechanisms lead to increased availability of GABA.

  • Attenuation of Glutamatergic Neurotransmission : Glutamate is the principal excitatory neurotransmitter, and dampening its effects can prevent seizure propagation.

    • NMDA and AMPA Receptor Antagonism : Drugs like felbamate (targeting NMDA receptors) and perampanel (targeting AMPA receptors) block the action of glutamate at its receptors.[6][7][8]

  • Modulation of Synaptic Release Machinery : A novel mechanism involves targeting proteins involved in neurotransmitter release. Levetiracetam, for example, binds to the synaptic vesicle protein 2A (SV2A), although its precise downstream effects are still under investigation.

Potential Mechanisms of Action for this compound

Given the absence of direct experimental data on this compound, we can infer potential mechanisms based on the broader class of pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines, which have been investigated for various neurological and other biological activities.

One study on 7-(substituted-phenyl)-6,7-dihydro-[1][9][10]triazolo[1,5-a]pyrimidin-5(4H)-ones, a related heterocyclic system, suggested that their anticonvulsant activity is likely due to a combination of inhibiting voltage-gated ion channels and modulating GABAergic activity . This dual mechanism is a feature of several broad-spectrum anticonvulsants.

The diverse biological targets of the broader pyrazolo[1,5-a]pyrimidine scaffold, including kinases and phosphoinositide 3-kinases (PI3Ks), open up the possibility of a truly novel anticonvulsant mechanism. While not a conventional antiepileptic target, modulation of specific kinase pathways involved in neuronal excitability could represent a new frontier in epilepsy treatment.

Comparative Analysis of Anticonvulsant Mechanisms

To assess the potential novelty of this compound's mechanism of action, a comparison with existing AEDs is essential. The following table summarizes the primary mechanisms of action of selected anticonvulsant drugs.

Drug ClassExample(s)Primary Mechanism of Action
Sodium Channel Blockers Phenytoin, Carbamazepine, LamotrigineBlockade of voltage-gated sodium channels
Calcium Channel Blockers Ethosuximide, GabapentinInhibition of T-type calcium channels; Binding to α2-δ subunit of calcium channels
GABA-A Receptor Modulators Diazepam, PhenobarbitalPositive allosteric modulation of GABA-A receptors
GABA Reuptake/Metabolism Inhibitors Tiagabine, VigabatrinInhibition of GABA transporter (GAT-1); Inhibition of GABA transaminase
Glutamate Receptor Antagonists Perampanel, FelbamateAntagonism of AMPA or NMDA receptors
Synaptic Vesicle Protein Modulators LevetiracetamBinding to synaptic vesicle protein 2A (SV2A)
Multi-modal Agents Valproic Acid, TopiramateActs on multiple targets including ion channels and neurotransmitter systems
Pyrazolo[1,5-a]pyridine (Hypothesized) This compoundPotential for novel kinase inhibition or a unique combination of ion channel and GABAergic modulation

Experimental Protocols for Elucidating Mechanism of Action

To definitively determine the mechanism of action of this compound and assess its novelty, a series of well-established experimental protocols should be employed.

In Vitro Electrophysiology
  • Patch-Clamp Recordings : This technique is the gold standard for studying the effects of a compound on ion channel function.

    • Methodology : Whole-cell patch-clamp recordings can be performed on cultured neurons (e.g., primary hippocampal or cortical neurons) or cell lines expressing specific ion channel subtypes (e.g., HEK293 cells expressing Nav1.1, Nav1.2, Cav3.1, etc.). The protocol involves applying voltage steps to elicit ionic currents and then perfusing the cells with varying concentrations of this compound to measure any changes in current amplitude, kinetics, or voltage-dependence. To assess effects on GABA-A receptors, GABA would be applied in the presence and absence of the test compound to measure changes in the GABA-evoked chloride current.

    • Workflow :

      A Prepare cultured neurons or HEK293 cells expressing target ion channel B Establish whole-cell patch-clamp configuration A->B C Record baseline ionic currents B->C D Perfuse with 3-Methyl-2-phenylpyrazolo [1,5-a]pyridine C->D E Record ionic currents in the presence of the compound D->E F Analyze changes in current amplitude and kinetics E->F

      In Vitro Electrophysiology Workflow

Radioligand Binding Assays
  • Principle : These assays determine if a compound binds to a specific receptor or transporter.

    • Methodology : Cell membranes expressing the target of interest (e.g., GABA-A receptors, GABA transporters, glutamate receptors) are incubated with a radiolabeled ligand that is known to bind to the target. The test compound is added at various concentrations to see if it can displace the radioligand. The amount of radioactivity remaining bound to the membranes is then measured. A reduction in radioactivity indicates that the test compound is binding to the same site as the radioligand.

    • Logical Relationship :

      cluster_0 Binding Assay Components Radiolabeled Ligand Radiolabeled Ligand Binding Binding Radiolabeled Ligand->Binding Binds to Target Receptor Target Receptor Target Receptor->Binding Test Compound Test Compound Displacement Displacement Test Compound->Displacement Competes for binding Binding->Displacement Measurement of\nRadioactivity Measurement of Radioactivity Displacement->Measurement of\nRadioactivity Results in

      Radioligand Binding Assay Principle

Neurotransmitter Release Assays
  • Objective : To determine if the compound affects the release of neurotransmitters like GABA or glutamate.

    • Methodology : Synaptosomes (isolated nerve terminals) are prepared from brain tissue. They are pre-loaded with a radiolabeled neurotransmitter (e.g., [3H]GABA or [3H]glutamate). The synaptosomes are then depolarized (e.g., with high potassium) to induce neurotransmitter release. The experiment is performed in the presence and absence of the test compound to see if it modulates the amount of neurotransmitter released.

Visualizing Signaling Pathways

Established Anticonvulsant Mechanisms

The following diagram illustrates the primary targets of conventional anticonvulsant drugs.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Na_channel Voltage-Gated Na+ Channel Ca_channel Voltage-Gated Ca2+ Channel SV2A SV2A GAT1 GAT-1 GABA_A GABA-A Receptor NMDA_R NMDA Receptor AMPA_R AMPA Receptor Phenytoin Phenytoin Phenytoin->Na_channel Blocks Ethosuximide Ethosuximide Ethosuximide->Ca_channel Blocks Levetiracetam Levetiracetam Levetiracetam->SV2A Binds to Tiagabine Tiagabine Tiagabine->GAT1 Inhibits Benzodiazepines Benzodiazepines Benzodiazepines->GABA_A Modulates Perampanel Perampanel Perampanel->AMPA_R Antagonizes

Targets of Conventional Anticonvulsant Drugs

Conclusion: The Path to Novelty

To establish the novelty of this compound's mechanism of action, a systematic investigation using the experimental protocols outlined above is necessary. If this compound is found to act on a novel target, such as a specific kinase, or if it exhibits a unique profile of modulation on multiple known targets, it would represent a significant advancement in the field of epilepsy therapeutics. The pyrazolo[1,5-a]pyridine scaffold holds considerable promise, and a thorough elucidation of the mechanism of action of its derivatives is a critical step in realizing their full therapeutic potential. The comparative framework provided in this guide serves as a valuable tool for researchers and drug developers in this exciting area of discovery.

References

Safety Operating Guide

Safe Disposal of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat. All handling of 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Key Safety Information from Related Compounds:

Hazard CategoryRecommendations from Structurally Similar Compounds
Eye Contact Causes eye irritation. Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[1][2][3]
Skin Contact May cause skin irritation. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1][2][3]
Inhalation May cause respiratory tract irritation. Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
Ingestion Harmful if swallowed. Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][3]
Fire Fighting Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear self-contained breathing apparatus.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the compound is managed in an environmentally responsible and regulatory-compliant manner.

Experimental Protocol for Waste Collection and Segregation:

  • Waste Identification: Clearly label a dedicated, sealable, and chemically resistant waste container as "Hazardous Waste: this compound".

  • Waste Segregation:

    • Solid Waste: Collect any solid residues, contaminated weighing papers, or absorbent materials used for spills in the designated waste container.

    • Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

  • Container Management: Keep the waste container tightly closed when not in use. Store the container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1] Scoop the absorbed material into the designated hazardous waste container. Ensure the area is then decontaminated.

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed chemical destruction plant.[4] Controlled incineration with flue gas scrubbing is a common and effective method for the final disposal of such compounds.[4]

Crucially, do not discharge any waste containing this compound into the sewer system or allow it to contaminate water, foodstuffs, or feed.[4]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Residue, Contaminated Materials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid collect_sharps Dispose in Sharps Container sharps_waste->collect_sharps storage Store Waste in Designated Secondary Containment Area collect_solid->storage collect_liquid->storage collect_sharps->storage disposal Arrange for Pickup by Licensed Chemical Waste Disposal Service storage->disposal end End: Compliant Disposal disposal->end

Caption: Disposal Workflow for this compound.

References

Comprehensive Safety and Handling Guide for 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methyl-2-phenylpyrazolo[1,5-a]pyridine was publicly available at the time of this writing. The following guidance is compiled from safety data for structurally similar compounds, including pyridine and various pyrazole derivatives. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this chemical.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans, as well as emergency procedures.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with related compounds.

Equipment Specifications Purpose
Eye Protection Chemical safety goggles with side shields conforming to EN166 or NIOSH standards.[1] A face shield may be required for splash hazards.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).[2][3] Glove compatibility should be verified with the manufacturer.Prevents skin contact with the chemical.
Body Protection A fully-buttoned laboratory coat.[2] For larger quantities or significant splash risk, a chemical-resistant apron or suit is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary if working outside a fume hood or if dust/aerosols are generated.[2]Prevents inhalation of harmful vapors, dust, or aerosols.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for minimizing risks. Always handle this compound in a designated area, such as a certified laboratory chemical fume hood.[2]

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary equipment and reagents.

    • Put on all required personal protective equipment.

    • Have an emergency spill kit readily accessible.

  • Handling:

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools to prevent ignition sources.[4]

    • Do not eat, drink, or smoke in the handling area.[5]

    • Wash hands thoroughly after handling, even if gloves were worn.[4]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

    • Keep away from incompatible materials such as strong oxidizing agents.[4][5]

    • The storage area should be clearly labeled.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a sealable, airtight, and compatible container.[2]

    • Label the waste container clearly with its contents.[2]

  • Disposal:

    • Dispose of the waste through an approved hazardous waste disposal program.[5][7]

    • Do not pour waste down the drain.[1]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2][4][6] Seek immediate medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1][3][6] If skin irritation occurs, seek medical attention.[7]

  • Inhalation: Move the affected person to fresh air.[1][6][8] If breathing is difficult or stops, provide artificial respiration.[1][6] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1][5] Seek immediate medical attention.[2]

Spills:

  • Small Spills:

    • If a small amount is spilled within a fume hood, absorb it with an inert dry material such as sand or vermiculite.[3][4]

    • Place the absorbent material in a sealed container for hazardous waste disposal.[3]

  • Large Spills:

    • If a large amount is spilled, immediately evacuate and secure the area.[2]

    • Contact your institution's Environmental Health and Safety department or emergency response team.[2]

Workflow for Handling this compound

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.